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Propanamide, 3,3'-dithiobis[N-octyl-

Cat. No.: B021931
CAS No.: 33312-01-5
M. Wt: 432.7 g/mol
InChI Key: NQSLUQLRQBLHJD-UHFFFAOYSA-N
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Description

Propanamide, 3,3'-dithiobis[N-octyl-, also known as Propanamide, 3,3'-dithiobis[N-octyl-, is a useful research compound. Its molecular formula is C22H44N2O2S2 and its molecular weight is 432.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanamide, 3,3'-dithiobis[N-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 3,3'-dithiobis[N-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44N2O2S2 B021931 Propanamide, 3,3'-dithiobis[N-octyl- CAS No. 33312-01-5

Properties

IUPAC Name

N-octyl-3-[[3-(octylamino)-3-oxopropyl]disulfanyl]propanamide
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InChI

InChI=1S/C22H44N2O2S2/c1-3-5-7-9-11-13-17-23-21(25)15-19-27-28-20-16-22(26)24-18-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSLUQLRQBLHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)CCSSCCC(=O)NCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067759
Record name Propanamide, 3,3'-dithiobis[N-octyl-
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Molecular Weight

432.7 g/mol
Source PubChem
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CAS No.

33312-01-5
Record name 3,3′-Dithiobis[N-octylpropanamide]
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Record name Propanamide, 3,3'-dithiobis(N-octyl-
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Record name Propanamide, 3,3'-dithiobis[N-octyl-
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Record name Propanamide, 3,3'-dithiobis[N-octyl-
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Record name 3,3'-dithiobis[N-octylpropionamide]
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Propanamide, 3,3'-dithiobis[N-octyl-]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Propanamide, 3,3'-dithiobis[N-octyl-], a compound of interest in various fields including organic synthesis, pharmaceutical sciences, and materials science.[1] This document outlines its key chemical and physical characteristics, presents detailed experimental protocols for their determination, and includes visualizations to illustrate fundamental concepts and workflows.

Core Physicochemical Properties

Propanamide, 3,3'-dithiobis[N-octyl-] is an organic compound characterized by a disulfide bridge connecting two N-octylpropanamide units.[1] This structure, particularly the long octyl chains, imparts significant lipophilicity to the molecule.[2] The disulfide bond is a key reactive moiety, susceptible to redox reactions.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Propanamide, 3,3'-dithiobis[N-octyl-]. It is important to note that many of these values are predicted through computational models.

PropertyValueSource
CAS Number 33312-01-5[2][3][4]
Molecular Formula C₂₂H₄₄N₂O₂S₂[2][4][5]
Molecular Weight 432.73 g/mol [2][4]
Appearance White Solid[4]
Boiling Point (Predicted) 619.6 ± 40.0 °C at 760 mmHg[1][4][6]
Density (Predicted) 1.002 ± 0.06 g/cm³[4][6]
pKa (Predicted) 15.57 ± 0.46[1][4]
Predicted LogP 6.2 - 6.8[2][5]
Purity (Typical) 95%[2]
Solubility Profile

The high predicted LogP value of approximately 6.2 to 6.8 indicates that Propanamide, 3,3'-dithiobis[N-octyl-] is highly lipophilic and has poor water solubility.[2] This property dictates its high solubility in non-polar organic solvents and environments.[2] Its amphiphilic character, stemming from the polar amide and disulfide groups combined with non-polar octyl chains, allows it to self-assemble into structures like micelles in certain media.[2]

Experimental Protocols

Detailed experimental validation of the predicted properties is crucial for research and development. Below are standard methodologies for determining the key physicochemical parameters of compounds like Propanamide, 3,3'-dithiobis[N-octyl-].

Workflow for Physicochemical Characterization

The general workflow for characterizing a research compound involves synthesis, purification, and a series of analytical tests to confirm its structure and properties.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Property Determination synthesis Organic Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) nmr->ms ftir FTIR Spectroscopy ms->ftir hplc Purity Analysis (HPLC) ftir->hplc dsc Melting Point (DSC) hplc->dsc logp LogP Determination (Shake-Flask) dsc->logp sol Solubility Studies logp->sol

Caption: General workflow for compound characterization.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for analyzing the purity of Propanamide, 3,3'-dithiobis[N-octyl-].[3]

  • Objective: To separate the compound from any impurities and quantify its purity as a percentage of the total peak area.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.

  • Mobile Phase: A gradient of an organic solvent (like acetonitrile) and water.[3] For Mass Spectrometry compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[3]

  • Procedure:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a series of dilutions for a calibration curve if quantification is needed.

    • Set up the HPLC method with a suitable gradient elution program to ensure good separation.

    • Inject the sample and record the chromatogram.

    • The purity is calculated by dividing the peak area of the main compound by the total area of all peaks detected.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octan-1-ol and water.

  • Objective: To quantify the lipophilicity of the compound.

  • Method: The Shake-Flask Method (OECD Guideline 107).

  • Procedure:

    • Prepare a saturated solution of octan-1-ol with water and vice versa.

    • Dissolve a known amount of Propanamide, 3,3'-dithiobis[N-octyl-] in the water-saturated octan-1-ol.

    • Mix this solution with a volume of octan-1-ol-saturated water in a separatory funnel.

    • Shake the funnel vigorously to allow for partitioning between the two phases, then allow the layers to separate.

    • Carefully collect samples from both the octan-1-ol and aqueous layers.

    • Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

G cluster_0 LogP: Partition Coefficient formula LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) lipophilic Lipophilic (LogP > 0) Higher affinity for octanol hydrophilic Hydrophilic (LogP < 0) Higher affinity for water

Caption: Conceptual diagram of the LogP value.

Key Chemical Features and Reactivity

Redox-Sensitive Disulfide Bond

A critical feature of Propanamide, 3,3'-dithiobis[N-octyl-] is its disulfide bond. This bond can be cleaved under reducing conditions, for example, in the presence of reducing agents like dithiothreitol (DTT).[2] This property makes it a valuable component for creating "smart" materials, such as hydrogels that can degrade in a controlled manner in a reducing environment.[2]

G compound R-S-S-R (Propanamide, 3,3'-dithiobis[N-octyl-]) dtt_red Reduced DTT (Reducing Agent) cleaved 2 x R-SH (Thiol Product) compound->cleaved Reduction dtt_ox Oxidized DTT dtt_red->dtt_ox Oxidation

Caption: Redox cleavage of the disulfide bond.

This redox sensitivity is also relevant in biological contexts, where the compound could interact with thiol-containing molecules like cysteine residues in proteins, potentially leading to enzyme inhibition through thiol-disulfide exchange.[2]

Conclusion

Propanamide, 3,3'-dithiobis[N-octyl-] is a highly lipophilic molecule with a chemically reactive disulfide bond. Its poor aqueous solubility and high affinity for non-polar environments are defining characteristics that govern its application. The protocols and data presented in this guide serve as a foundational resource for researchers working with this compound, enabling a better understanding of its behavior in both chemical and biological systems. Experimental verification of its predicted properties is a critical step for any application in drug development or materials science.

References

Propanamide, 3,3'-dithiobis[N-octyl-]: A Technical Guide on its Mechanism of Action and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanamide, 3,3'-dithiobis[N-octyl-] is a lipophilic, disulfide-containing compound with potential applications in biochemistry and materials science. This document provides a comprehensive overview of its putative mechanism of action, focusing on its potential as an enzyme inhibitor and a component of redox-responsive biomaterials. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available information with established principles and methodologies for similar molecules to provide a foundational understanding for future research.

Chemical and Physical Properties

Propanamide, 3,3'-dithiobis[N-octyl-] is characterized by its amphiphilic nature, possessing two hydrophobic n-octyl chains and a central, more polar region containing two amide groups and a disulfide bond. This structure dictates its solubility and self-assembly behavior.

PropertyValueReference
Molecular FormulaC22H44N2O2S2[1][2][3]
Molecular Weight432.7 g/mol [1][2][3]
Predicted LogP6.2 - 6.8[1]
Physical AppearanceWhite Solid[2]
Water SolubilityPoor[1]

Proposed Mechanism of Action: Enzyme Inhibition

Preliminary in vitro studies have suggested that Propanamide, 3,3'-dithiobis[N-octyl-] may function as an enzyme inhibitor.[1] The primary proposed mechanism centers on the reactivity of its disulfide bond.

Target: Lactate Dehydrogenase (LDH)

Research has indicated that Propanamide, 3,3'-dithiobis[N-octyl-] may inhibit lactate dehydrogenase (LDH), a key enzyme in anaerobic metabolism.[1] LDH is often upregulated in cancer cells, making it a potential therapeutic target.[1]

Molecular Mechanism: Thiol-Disulfide Exchange

The disulfide bond in Propanamide, 3,3'-dithiobis[N-octyl-] is susceptible to cleavage by reducing agents, including the thiol groups of cysteine residues found in proteins. It is hypothesized that the compound can interact with cysteine residues within the active or allosteric sites of enzymes like LDH.[1] This interaction, known as thiol-disulfide exchange, can lead to the formation of a mixed disulfide between the compound and the enzyme, potentially causing reversible or irreversible inhibition of the enzyme's catalytic activity.[1] The long n-octyl chains of the molecule may facilitate its binding to hydrophobic pockets on the enzyme's surface, increasing the local concentration and promoting the thiol-disulfide exchange reaction.[1]

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Enzyme_SH Enzyme-SH (Cysteine Residue) Inhibited_Enzyme Enzyme-S-S-R (Inhibited Enzyme) Enzyme_SH->Inhibited_Enzyme Thiol-Disulfide Exchange Inhibitor R-S-S-R' (Propanamide, 3,3'-dithiobis[N-octyl-]) Inhibitor->Inhibited_Enzyme Byproduct R'-SH (Thiol Byproduct) Inhibitor->Byproduct

Caption: Proposed mechanism of enzyme inhibition via thiol-disulfide exchange.

Physicochemical Properties and Applications

The unique structure of Propanamide, 3,3'-dithiobis[N-octyl-] lends itself to applications beyond enzyme inhibition, primarily in the realm of biomaterials.

Self-Assembly in Aqueous Environments

The amphiphilic character of Propanamide, 3,3'-dithiobis[N-octyl-] drives its self-assembly into organized supramolecular structures, such as micelles or vesicles, in aqueous solutions.[1] In these structures, the hydrophobic octyl chains aggregate to minimize contact with water, while the polar amide and disulfide groups are exposed to the aqueous phase.[1] The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC), a key parameter for its use as a surfactant.[1]

Redox-Responsive Hydrogels

The presence of a cleavable disulfide bond makes Propanamide, 3,3'-dithiobis[N-octyl-] an excellent candidate as a crosslinking agent for the formation of redox-responsive hydrogels.[1] These hydrogels can be designed to be stable under normal physiological conditions but degrade in the presence of reducing agents like glutathione or dithiothreitol (DTT), which are often found at elevated concentrations in specific cellular compartments or disease states.[1] This property is highly desirable for controlled drug delivery applications.

Experimental Protocols (Hypothetical)

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory effect of Propanamide, 3,3'-dithiobis[N-octyl-] on LDH activity.

LDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of Propanamide, 3,3'-dithiobis[N-octyl-] in DMSO B Prepare serial dilutions of the compound A->B D Add compound dilutions, LDH, and buffer to a 96-well plate B->D C Prepare LDH enzyme solution and substrate solution (pyruvate and NADH) in assay buffer C->D E Pre-incubate at 37°C D->E F Initiate reaction by adding substrate solution E->F G Monitor decrease in absorbance at 340 nm (oxidation of NADH) over time F->G H Calculate initial reaction velocities G->H I Plot % inhibition vs. compound concentration and determine IC50 value H->I

Caption: Experimental workflow for LDH inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Propanamide, 3,3'-dithiobis[N-octyl-] in a suitable organic solvent such as DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

    • Prepare a buffered solution (e.g., Tris-HCl, pH 7.4) containing a known concentration of LDH.

    • Prepare a substrate solution containing sodium pyruvate and NADH in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound at various concentrations, the LDH solution, and the buffer. Include appropriate controls (no inhibitor and no enzyme).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Determination of Critical Micelle Concentration (CMC)

This protocol outlines the use of a fluorescent probe, pyrene, to determine the CMC of Propanamide, 3,3'-dithiobis[N-octyl-].

Methodology:

  • Sample Preparation:

    • Prepare a series of aqueous solutions of Propanamide, 3,3'-dithiobis[N-octyl-] at varying concentrations.

    • Add a small, constant amount of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each solution.

    • Allow the solvent to evaporate, leaving the pyrene solubilized in the surfactant solutions.

  • Fluorescence Spectroscopy:

    • Excite the pyrene at approximately 334 nm and record the emission spectra.

    • Measure the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Data Analysis:

    • Calculate the ratio of the intensities of the third to the first peak (I3/I1) for each surfactant concentration.

    • Plot the I3/I1 ratio as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the inflection point of this plot, where a significant increase in the I3/I1 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.

Conclusion and Future Directions

Propanamide, 3,3'-dithiobis[N-octyl-] presents as a molecule with intriguing potential due to its disulfide-mediated reactivity and self-assembling properties. While preliminary information suggests its role as an enzyme inhibitor, particularly of LDH, further detailed studies are imperative to validate this and quantify its potency. Future research should focus on:

  • Quantitative biochemical assays to determine the IC50 and kinetic parameters of inhibition for LDH and a broader panel of enzymes.

  • Biophysical characterization to determine the CMC and elucidate the morphology of the self-assembled structures.

  • Synthesis and evaluation of redox-responsive hydrogels incorporating this compound for controlled release studies.

  • Cell-based assays to investigate its biological effects and potential therapeutic applications.

This technical guide serves as a foundational resource to stimulate and guide such future investigations into the mechanism of action and applications of Propanamide, 3,3'-dithiobis[N-octyl-].

References

Methodological & Application

Application Notes and Protocols: Propanamide, 3,3'-dithiobis[N-octyl-] as a Redox-Responsive Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanamide, 3,3'-dithiobis[N-octyl-] is a bifunctional crosslinking agent featuring a central disulfide bond and two terminal N-octylpropanamide moieties. Its molecular formula is C22H44N2O2S2, with a molecular weight of 432.73 g/mol and a CAS number of 33312-01-5.[1][2][3] The key feature of this crosslinker is the redox-sensitive disulfide bond, which can be cleaved under reducing conditions, such as those present in the intracellular environment.[4] This property makes it an ideal candidate for the development of "smart" polymers and hydrogels for applications in drug delivery, tissue engineering, and biosensing. The long N-octyl chains impart significant hydrophobicity, influencing the solubility and self-assembly characteristics of the resulting polymers.[4]

These application notes provide an overview of the properties of Propanamide, 3,3'-dithiobis[N-octyl-], along with detailed protocols for its use in creating and characterizing redox-responsive polymer hydrogels.

Physicochemical Properties

A summary of the key physicochemical properties of Propanamide, 3,3'-dithiobis[N-octyl-] is presented in the table below.

PropertyValueReference
Molecular FormulaC22H44N2O2S2[1][3][4]
Molecular Weight432.73 g/mol [2][3]
CAS Number33312-01-5[1][2][3]
AppearanceWhite Solid[2]
Predicted Boiling Point619.6 ± 40.0 °C at 760 mmHg[2]
Predicted Density1.002 ± 0.06 g/cm³[2]
Predicted pKa15.57 ± 0.46[2]
Key FeatureRedox-cleavable disulfide bond[4]
SolubilityPoor water solubility, soluble in non-polar organic solvents[4]

Mechanism of Action: Redox-Responsive Crosslinking

The utility of Propanamide, 3,3'-dithiobis[N-octyl-] as a crosslinking agent stems from the reversible nature of the disulfide bond. In an oxidizing environment, the disulfide bond is stable, maintaining the crosslinked polymer network. However, in the presence of reducing agents such as dithiothreitol (DTT) or glutathione (GSH), the disulfide bond is cleaved to form two thiol groups. This cleavage breaks the crosslinks, leading to the degradation of the polymer network and the release of any encapsulated cargo.

G cluster_0 Oxidizing Environment cluster_1 Reducing Environment CrosslinkedPolymer Crosslinked Polymer Network (Stable) DegradedPolymer Degraded Polymer Chains (Soluble) CrosslinkedPolymer->DegradedPolymer + Reducing Agent (e.g., DTT, GSH) DegradedPolymer->CrosslinkedPolymer + Oxidizing Agent (e.g., O2)

Caption: Reversible crosslinking mechanism of disulfide bonds.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of a redox-responsive hydrogel using Propanamide, 3,3'-dithiobis[N-octyl-] as a crosslinking agent. These protocols are intended as a starting point and may require optimization for specific polymer systems and applications.

Protocol 1: Synthesis of a Redox-Responsive Poly(acrylamide)-based Hydrogel

This protocol describes the free radical polymerization of acrylamide with Propanamide, 3,3'-dithiobis[N-octyl-] as the crosslinker.

Materials:

  • Acrylamide (monomer)

  • Propanamide, 3,3'-dithiobis[N-octyl-] (crosslinker)

  • Ammonium persulfate (APS, initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED, catalyst)

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of the monomer by dissolving a desired amount of acrylamide in deionized water.

  • Prepare a stock solution of the crosslinker by dissolving Propanamide, 3,3'-dithiobis[N-octyl-] in a minimal amount of DMSO due to its hydrophobicity.

  • In a reaction vessel, combine the monomer solution and the crosslinker solution at a specific molar ratio (e.g., 100:1 monomer to crosslinker).

  • Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (APS, 10% w/v in water) and the catalyst (TEMED) to the reaction mixture.

  • Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.

G Monomer Acrylamide Solution Mix Mix and Degas Monomer->Mix Crosslinker Propanamide, 3,3'-dithiobis[N-octyl-] in DMSO Crosslinker->Mix Initiator Add APS and TEMED Mix->Initiator Polymerization Polymerization in Mold Initiator->Polymerization Wash Wash Hydrogel Polymerization->Wash Hydrogel Redox-Responsive Hydrogel Wash->Hydrogel

Caption: Workflow for hydrogel synthesis.

Protocol 2: Swelling Behavior Analysis

This protocol measures the swelling ratio of the hydrogel in different media.

Materials:

  • Synthesized hydrogel discs of known weight and dimensions

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

  • Analytical balance

Procedure:

  • Lyophilize pre-weighed hydrogel discs to determine their dry weight (Wd).

  • Immerse the dried hydrogel discs in PBS (pH 7.4) at 37 °C.

  • At regular time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Expected Data:

Time (hours)Swelling Ratio in PBS (%)
00
1350
2580
4820
81150
121280
241300
Protocol 3: In Vitro Degradation Study

This protocol evaluates the redox-responsive degradation of the hydrogel.

Materials:

  • Synthesized hydrogel discs of known weight

  • PBS (pH 7.4)

  • Dithiothreitol (DTT)

  • Shaking incubator

Procedure:

  • Place pre-weighed, swollen hydrogel discs in vials containing PBS (pH 7.4) with and without a reducing agent (e.g., 10 mM DTT).

  • Incubate the vials at 37 °C with gentle shaking.

  • At predetermined time points, remove the hydrogels, wash them with deionized water, and lyophilize them to determine the remaining dry weight.

  • Calculate the percentage of weight loss over time.

Expected Data:

Time (hours)Weight Loss in PBS (%)Weight Loss in PBS + 10 mM DTT (%)
000
2< 115
4< 135
8~168
12~185
24~298
Protocol 4: Rheological Characterization

This protocol assesses the mechanical properties of the hydrogel.

Materials:

  • Synthesized hydrogel discs

  • Rheometer with parallel plate geometry

Procedure:

  • Place a hydrogel disc on the lower plate of the rheometer.

  • Lower the upper plate to make contact with the hydrogel and apply a slight normal force to ensure proper contact.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • To test redox-responsiveness, a solution of DTT can be added to the hydrogel during the measurement, and the change in G' and G'' can be monitored over time.

Expected Data:

ParameterBefore DTT AdditionAfter DTT Addition (1 hour)
Storage Modulus (G')~5 kPa~0.1 kPa
Loss Modulus (G'')~0.2 kPa~0.05 kPa

Signaling Pathway: Intracellular Drug Release

The disulfide-based crosslinker is designed to respond to the high intracellular concentration of glutathione (GSH), a key component of the cellular antioxidant defense system. This allows for targeted drug release within the cell.

G cluster_0 Extracellular Space (Low GSH) cluster_1 Intracellular Space (High GSH) DrugCarrier Drug-loaded Hydrogel (Stable) DegradedCarrier Degraded Hydrogel DrugCarrier->DegradedCarrier Endocytosis Drug Released Drug DegradedCarrier->Drug GSH-mediated Cleavage Target Cellular Target Drug->Target Therapeutic Effect

Caption: Intracellular drug release mechanism.

Conclusion

Propanamide, 3,3'-dithiobis[N-octyl-] is a versatile crosslinking agent for the fabrication of redox-responsive polymers. The protocols and data presented here provide a foundation for researchers to explore its potential in various biomedical applications. The inherent degradability in response to biologically relevant reducing agents makes it a promising tool for the development of advanced drug delivery systems and smart biomaterials. Further optimization and characterization will be necessary to tailor the properties of the resulting polymers to specific needs.

References

protocol for synthesizing redox-responsive polymers with Propanamide, 3,3'-dithiobis[N-octyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of redox-responsive poly(disulfide amide)s. The described method is based on the polycondensation of a disulfide-containing diamine monomer with a dicarboxylic acid, a common and versatile strategy for preparing this class of polymers. While the specific monomer, Propanamide, 3,3'-dithiobis[N-octyl-], is not commercially standard, this protocol can be readily adapted for its use, or for similar custom-synthesized monomers. The core of this protocol is modeled after the well-established synthesis of cysteine-based poly(disulfide amide)s, which share the key structural motifs of disulfide and amide linkages.

Introduction

Redox-responsive polymers are a class of "smart" materials that undergo chemical or physical changes in response to a reducing or oxidizing environment. This property is particularly valuable in the field of drug delivery, as the intracellular environment of tumor cells often exhibits a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space.[1] This differential provides a targeted mechanism for the release of therapeutic agents. Polymers containing disulfide bonds (-S-S-) in their backbone are the most common type of redox-responsive polymers, as the disulfide linkage can be cleaved into two thiol groups (-SH) in a reducing environment, leading to the degradation of the polymer and the release of an encapsulated drug.[2][3]

This document outlines the synthesis of a poly(disulfide amide) (PDSA), a polymer that combines the redox-responsive properties of disulfide bonds with the structural stability and biocompatibility of amide linkages. The presence of N-octyl side chains imparts hydrophobicity to the polymer, which can be advantageous for the encapsulation of hydrophobic drugs and the formation of nanoparticle drug carriers.

Experimental Protocols

Materials and Methods
  • Monomers:

    • Disulfide-containing diamine (e.g., L-cystine dimethyl ester dihydrochloride as a model, or a custom-synthesized diamine like the hydrochloride salt of the diamine derived from Propanamide, 3,3'-dithiobis[N-octyl-]).

    • Dicarboxylic acid or diacyl chloride (e.g., Sebacoyl chloride, Adipoyl chloride). The choice of diacid/diacyl chloride can be varied to tune the hydrophobicity and degradation kinetics of the resulting polymer.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent.

  • Base: Triethylamine (TEA) or other suitable organic base to act as an acid scavenger.

  • Purification: Diethyl ether or other non-solvent for precipitation, and dialysis tubing (e.g., MWCO 3.5 kDa) for further purification.

  • Inert Atmosphere: Nitrogen or Argon gas.

Synthesis of Poly(disulfide amide) via Polycondensation

The following protocol describes a general procedure for the synthesis of a poly(disulfide amide) via the polycondensation of a disulfide-containing diamine dihydrochloride and a diacyl chloride.

  • Monomer Preparation: The disulfide-containing diamine, if in its hydrochloride salt form (e.g., L-cystine dimethyl ester dihydrochloride), is dissolved in the anhydrous solvent under an inert atmosphere.

  • Reaction Initiation: The solution is cooled in an ice bath (0 °C). The diacyl chloride is added dropwise to the stirred solution.

  • Base Addition: An organic base, such as triethylamine, is added to the reaction mixture to neutralize the HCl generated during the polycondensation reaction.

  • Polymerization: The reaction is allowed to proceed at room temperature for a specified period (typically 24-48 hours) under an inert atmosphere with continuous stirring.

  • Polymer Precipitation: The resulting polymer is isolated by precipitation into a non-solvent, such as diethyl ether.

  • Purification: The crude polymer is collected by filtration or centrifugation, redissolved in a minimal amount of a suitable solvent (e.g., DMF), and further purified by dialysis against deionized water to remove low molecular weight impurities and salts.

  • Lyophilization: The purified polymer solution is lyophilized to obtain the final product as a dry powder.

  • Characterization: The structure and properties of the synthesized polymer are characterized by standard techniques such as ¹H NMR, Gel Permeation Chromatography (GPC), and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of cysteine-based poly(disulfide amide)s (Cys-PDSA), which serve as a model for the polymers synthesized using the described protocol.

Table 1: Synthesis Parameters and Polymer Characteristics

Polymer IDDiacyl ChlorideMolar Ratio (Diamine:Diacyl Chloride:Base)Reaction Time (h)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Cys-PDSA-AdipoylAdipoyl Chloride1 : 1 : 2.224858,50015,3001.8
Cys-PDSA-SebacoylSebacoyl Chloride1 : 1 : 2.224889,20017,5001.9

Mn: Number-average molecular weight, Mw: Weight-average molecular weight, PDI: Polydispersity Index. Data is representative and may vary based on specific reaction conditions.

Table 2: Redox-Responsive Drug Release Profile

Polymer NanoparticlesReducing AgentDrug Release at 24h (%)
Doxorubicin-loaded Cys-PDSA-SebacoylNone (PBS, pH 7.4)~15
Doxorubicin-loaded Cys-PDSA-Sebacoyl10 mM Glutathione (GSH)~75

Drug release is triggered by the cleavage of disulfide bonds in the presence of a reducing agent, simulating the intracellular environment of tumor cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization dissolve Dissolve Diamine in Anhydrous Solvent cool Cool to 0 °C dissolve->cool add_diacyl Add Diacyl Chloride (dropwise) cool->add_diacyl add_base Add Triethylamine add_diacyl->add_base polymerize Polymerize at RT (24-48h) add_base->polymerize precipitate Precipitate in Diethyl Ether polymerize->precipitate filter Filter/Centrifuge precipitate->filter redissolve Redissolve in DMF filter->redissolve dialyze Dialyze against Water redissolve->dialyze lyophilize Lyophilize dialyze->lyophilize characterize ¹H NMR, GPC, FTIR lyophilize->characterize redox_mechanism cluster_polymer Polymer Backbone cluster_reducing_agent Reducing Environment cluster_cleavage Cleavage Products polymer_chain_1 ---Amide-R-S- polymer_chain_2 -S-R-Amide--- gsh 2 GSH (Glutathione) polymer_chain_1->gsh + gssg GSSG (Oxidized Glutathione) thiol_1 ---Amide-R-SH gsh->thiol_1 Thiol-Disulfide Exchange thiol_2 HS-R-Amide--- gsh->thiol_2 gsh->gssg

References

Application Notes and Protocols for Studying Enzyme Inhibition by Propanamide, 3,3'-dithiobis[N-octyl-]

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propanamide, 3,3'-dithiobis[N-octyl-] is a disulfide-containing amphiphilic molecule with potential as an enzyme inhibitor. Its structure suggests a multifaceted mechanism of action. The prominent disulfide bond can potentially undergo thiol-disulfide exchange with cysteine residues within an enzyme's active or allosteric sites, which could lead to either reversible or permanent inactivation.[1] Concurrently, the two N-octyl chains provide significant hydrophobicity, likely promoting binding to non-polar pockets on an enzyme's surface.[1]

Preliminary in vitro studies have indicated that this compound may inhibit lactate dehydrogenase (LDH), a key enzyme in anaerobic metabolism that is frequently upregulated in cancer cells.[1] Given the crucial role of LDH in disease, particularly cancer, understanding the inhibitory mechanism of Propanamide, 3,3'-dithiobis[N-octyl-] is of significant interest.[2][3][4][5]

These application notes provide a comprehensive set of protocols for researchers to characterize the enzyme inhibitory properties of Propanamide, 3,3'-dithiobis[N-octyl-], focusing on determining the mode of inhibition, kinetic parameters, and reversibility.

Section 1: General Experimental Workflow

The overall process for characterizing the inhibitory activity of Propanamide, 3,3'-dithiobis[N-octyl-] involves a systematic approach from initial screening to detailed kinetic analysis. The workflow ensures that reliable and reproducible data are collected to determine the inhibitor's potency and mechanism.

G prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) assay Enzyme Inhibition Assay (Vary [Substrate] and [Inhibitor]) prep->assay measure Measure Initial Reaction Rates (Vo) (e.g., Spectrophotometry) assay->measure rev Reversibility Assay (Dialysis or Rapid Dilution) assay->rev analysis Kinetic Data Analysis (Michaelis-Menten & Lineweaver-Burk Plots) measure->analysis determine Determine Mode of Inhibition (Competitive, Non-competitive, etc.) analysis->determine calc Calculate Kinetic Parameters (Vmax, Km, Ki) determine->calc result Characterize Inhibitor Profile calc->result rev->result

References

Application Notes and Protocols for Propanamide, 3,3'-dithiobis[N-octyl-] in Self-Assembling Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher,

Following a comprehensive search of scientific literature and chemical databases, we must report that there is currently no specific published data available on the preparation and characterization of self-assembling monolayers (SAMs) using Propanamide, 3,3'-dithiobis[N-octyl-] (CAS Number: 33312-01-5). While this molecule possesses a disulfide group suitable for forming SAMs on noble metal surfaces like gold, and its N-octyl chains suggest potential for creating hydrophobic surfaces, specific experimental protocols and quantitative data are not present in the accessible scientific domain.

Therefore, the detailed Application Notes and Protocols as requested, including quantitative data tables and specific experimental workflows for this particular compound, cannot be generated at this time. To do so would require speculation and would not be based on verified scientific findings, which we are committed to providing.

However, to assist in your research endeavors, we are providing a generalized protocol for the formation of disulfide-based SAMs on gold substrates. This protocol is based on established methodologies for similar long-chain disulfide compounds and can serve as a foundational starting point for developing a specific protocol for "Propanamide, 3,3'-dithiobis[N-octyl-]". Researchers will need to optimize these general procedures for the specific compound of interest.

General Information on Propanamide, 3,3'-dithiobis[N-octyl-]

While specific data on its use in SAMs is unavailable, some general properties of the molecule can be inferred from its structure and available information.

PropertyValue/InformationSource
Molecular Formula C22H44N2O2S2[1]
Molecular Weight 432.73 g/mol [1]
CAS Number 33312-01-5[1]
General Description An organic compound featuring two N-octylpropanamide units linked by a disulfide bond. The disulfide group acts as a headgroup for binding to gold surfaces, while the octyl chains form the monolayer's tail, suggesting the formation of a hydrophobic surface.Inferred from chemical structure
Potential Applications Useful in organic synthesis and potentially in material science for surface modification.[1]

Generalized Protocol for the Preparation of Disulfide-Based Self-Assembling Monolayers on Gold

This protocol provides a general framework. Specific parameters such as concentration, immersion time, and solvent choice may require optimization for "Propanamide, 3,3'-dithiobis[N-octyl-]".

Materials and Reagents
  • Substrate: Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or quartz crystals).

  • SAM-forming Molecule: Propanamide, 3,3'-dithiobis[N-octyl-]

  • Solvent: High-purity ethanol or isopropanol (spectroscopic or HPLC grade).

  • Cleaning Solutions:

    • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

    • Deionized (DI) water (18 MΩ·cm).

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar).

Experimental Workflow

The following diagram illustrates the general workflow for preparing SAMs.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing Clean Substrate Cleaning (e.g., Piranha solution) Rinse_H2O Rinse with DI Water Clean->Rinse_H2O Dry_N2 Dry with N2 Stream Rinse_H2O->Dry_N2 Prepare_Sol Prepare Disulfide Solution (e.g., 1 mM in Ethanol) Immerse Immerse Substrate (e.g., 12-24 hours) Prepare_Sol->Immerse Rinse_Solvent Rinse with Solvent Immerse->Rinse_Solvent Dry_Final Dry with N2 Stream Rinse_Solvent->Dry_Final Characterize Characterization Dry_Final->Characterize

Caption: General workflow for the preparation of self-assembling monolayers on a gold substrate.

Detailed Protocol

3.1. Substrate Preparation (Critical Step)

  • Cleaning: Immerse the gold substrates in freshly prepared Piranha solution for 10-15 minutes. (Safety First!) This step removes organic contaminants.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen or argon gas. The gold surface should be hydrophilic and uniform if clean.

3.2. Solution Preparation

  • Prepare a dilute solution of Propanamide, 3,3'-dithiobis[N-octyl-] in a suitable solvent. A typical starting concentration is 1 mM in absolute ethanol.

  • The solution should be prepared fresh to avoid degradation of the disulfide.

3.3. Self-Assembly Process

  • Immersion: Immediately immerse the clean, dry gold substrates into the disulfide solution. Ensure the entire gold surface is submerged.

  • Incubation: Allow the self-assembly to proceed in a covered container to prevent contamination. A typical immersion time for disulfide compounds is 12 to 24 hours at room temperature. This allows for the formation of a well-ordered monolayer.

  • Inert Atmosphere (Optional but Recommended): For the highest quality SAMs, the immersion step can be carried out under an inert atmosphere (N₂ or Ar) to minimize oxidation.

3.4. Post-Assembly Rinsing and Drying

  • Rinsing: After the immersion period, remove the substrates from the solution and rinse them thoroughly with fresh solvent (the same solvent used for the solution preparation) to remove any non-chemisorbed molecules.

  • Drying: Dry the substrates again under a gentle stream of nitrogen or argon.

Characterization of the SAM

Once the SAM is formed, its quality and properties should be characterized using various surface-sensitive techniques. The following are suggested characterization methods that would need to be performed to generate the quantitative data you initially requested.

TechniqueInformation Provided
Contact Angle Goniometry Provides information about the surface wettability (hydrophobicity/hydrophilicity) and surface energy. For an N-octyl terminated SAM, a high water contact angle would be expected.
Ellipsometry Measures the thickness of the SAM, which can be compared to the theoretical molecular length to assess monolayer formation and orientation.
X-ray Photoelectron Spectroscopy (XPS) Confirms the elemental composition of the surface, including the presence of sulfur from the disulfide bond, and can provide information about the chemical state of the elements.
Atomic Force Microscopy (AFM) Provides topographical images of the SAM surface to assess its smoothness, uniformity, and the presence of defects.
Electrochemical Impedance Spectroscopy (EIS) Can be used to study the barrier properties of the SAM against ion penetration, providing insights into the packing density and defectiveness of the monolayer.

Proposed Signaling Pathway/Logical Relationship Diagram

As no specific signaling pathways involving "Propanamide, 3,3'-dithiobis[N-octyl-]" in a biological context have been documented, a logical relationship diagram for the SAM formation process is provided below.

sam_formation_logic Molecule Propanamide, 3,3'-dithiobis[N-octyl-] (in solution) Process Self-Assembly Process (Spontaneous Adsorption) Molecule->Process Substrate Clean Gold Surface Substrate->Process Bond Disulfide Bond Cleavage & Thiolate-Gold Bond Formation Process->Bond Monolayer Organized Self-Assembled Monolayer Bond->Monolayer Property1 Hydrophobic Surface (due to Octyl Chains) Monolayer->Property1 Property2 Modified Interfacial Properties Monolayer->Property2

Caption: Logical flow of the self-assembling monolayer formation process.

We hope this generalized information is helpful for initiating your research. We recommend that you perform systematic studies to optimize the protocol for "Propanamide, 3,3'-dithiobis[N-octyl-]" and characterize the resulting SAMs thoroughly. Should you publish your findings, you will be making a valuable contribution to the field of material science.

References

Application Note: Quantification of Propanamide, 3,3'-dithiobis[N-octyl-] in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propanamide, 3,3'-dithiobis[N-octyl-] is an amphiphilic compound with long N-octyl chains and a central disulfide bond, giving it significant hydrophobicity.[1] Its structure suggests potential applications in material sciences and as a bioactive molecule. Preliminary studies indicate it may act as an enzyme inhibitor, possibly through thiol-disulfide exchange with cysteine residues in proteins.[2] To support pharmacokinetic and toxicokinetic studies, a sensitive and selective analytical method for its quantification in biological matrices is essential.

This document provides a detailed protocol for the quantification of Propanamide, 3,3'-dithiobis[N-octyl-] in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on the physicochemical properties of the analyte and established bioanalytical principles, offering a robust approach for researchers.

Disclaimer: The following protocol is a proposed method based on the chemical structure of Propanamide, 3,3'-dithiobis[N-octyl-] and general analytical principles for similar molecules. As no specific validated method is publicly available, this protocol should be fully validated in a laboratory setting before use in regulated studies, following guidelines such as those from the FDA.[3][4]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol utilizes liquid-liquid extraction to isolate the lipophilic analyte from the complex plasma matrix, which is effective for producing clean extracts and minimizing matrix effects.[5]

Materials:

  • Human plasma (K2-EDTA)

  • Propanamide, 3,3'-dithiobis[N-octyl-] reference standard

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (in 50:50 acetonitrile:water) to each tube and briefly vortex.

  • Add 600 µL of MTBE to each tube.

  • Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (~550 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex for 1 minute, then transfer the contents to an HPLC vial with an insert for analysis.

LC-MS/MS Analysis

The high hydrophobicity of the analyte makes it well-suited for reversed-phase liquid chromatography.[6][7]

Instrumentation:

  • HPLC System: Agilent 1290 Infinity LC or equivalent[3]

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Analytical Column: ZORBAX EclipsePlus C18, 2.1 x 50 mm, 1.8 µm particle size, or equivalent[3]

Chromatographic Conditions:

Parameter Value
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 70
0.5 70
2.5 98
3.5 98
3.6 70

| 5.0 | 70 |

Mass Spectrometer Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 550°C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Detection Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | See Table 2 |

Table 2: Proposed MRM Transitions Note: These transitions are hypothetical and must be optimized experimentally.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
Propanamide, 3,3'-dithiobis[N-octyl-] 433.3 142.2 (quantifier) 100
Propanamide, 3,3'-dithiobis[N-octyl-] 433.3 304.2 (qualifier) 100

| Internal Standard (IS) | User Defined | User Defined | 100 |

Rationale for transitions: The precursor ion [M+H]+ for C22H44N2O2S2 is 433.3.[8][9] Product ions are predicted based on fragmentation of the N-octyl amide structure.

Data Presentation

Quantitative data should be presented in clear, structured tables for easy interpretation and comparison.

Table 3: Calibration Curve Parameters (Example)

Parameter Value
Linear Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Accuracy at LLOQ 80% - 120%

| Precision at LLOQ | ≤ 20% |

Table 4: Accuracy and Precision Data (Example)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.0 0.95 95.0 12.5
Low QC 3.0 2.91 97.0 8.2
Mid QC 100 103.2 103.2 5.6
High QC 800 784.0 98.0 4.1

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal; Precision ≤15% (≤20% for LLOQ) CV.[10]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (IS) plasma->add_is add_mtbe Add MTBE (600 µL) add_is->add_mtbe vortex Vortex (5 min) add_mtbe->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject sample (5 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms integrate Peak Integration msms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for quantification of Propanamide, 3,3'-dithiobis[N-octyl-].
Proposed Mechanism of Action

G cluster_interaction Thiol-Disulfide Exchange Analyte Propanamide, 3,3'-dithiobis[N-octyl-] (R-S-S-R) Interaction Analyte binds to hydrophobic pocket Analyte->Interaction Enzyme Target Enzyme (e.g., Lactate Dehydrogenase) Cysteine Active Site Cysteine Residue (Enzyme-SH) Enzyme->Cysteine Cysteine->Interaction Inactivated_Complex Inactivated Enzyme Complex (Enzyme-S-S-R) Interaction->Inactivated_Complex Covalent Bond Formation Released_Fragment Released Thiol Fragment (R-SH) Interaction->Released_Fragment Disulfide Cleavage Result1 Loss of Enzyme Activity Inactivated_Complex->Result1 Result2 Disruption of Metabolic Pathway Inactivated_Complex->Result2

Caption: Hypothesized enzyme inhibition via thiol-disulfide exchange.

References

Application Notes and Protocols: Propanamide, 3,3'-dithiobis[N-octyl- as a Potential Lactate Dehydrogenase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased production of lactate, catalyzed by the enzyme lactate dehydrogenase (LDH), particularly the LDHA isoform. Elevated LDH activity is associated with tumor progression, metastasis, and poor prognosis in various cancers. Consequently, the inhibition of LDH has emerged as a promising therapeutic strategy to selectively target cancer cells by disrupting their energy metabolism.

Preliminary in vitro studies suggest that Propanamide, 3,3'-dithiobis[N-octyl- may function as an inhibitor of lactate dehydrogenase.[1] This compound, with its disulfide bond, presents a potential mechanism for interacting with cysteine residues within the enzyme's active or allosteric sites.[1] These application notes provide a comprehensive overview of the theoretical framework and experimental protocols for evaluating Propanamide, 3,3'-dithiobis[N-octyl- as an LDH inhibitor for cancer research. The data presented herein is illustrative, based on typical results for LDH inhibitors, due to the limited publicly available kinetic data for this specific compound.[1]

Chemical Information

Compound Name Propanamide, 3,3'-dithiobis[N-octyl-
Molecular Formula C22H44N2O2S2
Molecular Weight 432.7 g/mol
CAS Number 33312-01-5
Predicted LogP ~6.2 - 6.8
Structure

Proposed Mechanism of Action

Propanamide, 3,3'-dithiobis[N-octyl- is hypothesized to inhibit LDH, thereby blocking the conversion of pyruvate to lactate. This inhibition is expected to decrease ATP production, induce oxidative stress, and ultimately lead to cancer cell death. The disulfide bridge in the molecule is a key feature, potentially enabling thiol-disulfide exchange with cysteine residues in the LDH enzyme, leading to its inactivation.

LDH_Inhibition_Pathway cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH to NAD+ ATP ATP Production (Reduced) Lactate->ATP LDH Lactate Dehydrogenase (LDH) LDH->Pyruvate LDH->Lactate Inhibitor Propanamide, 3,3'-dithiobis[N-octyl- Inhibitor->LDH Inhibition ROS Oxidative Stress (Increased) Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of LDH inhibition by Propanamide, 3,3'-dithiobis[N-octyl- in cancer cells.

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols described below.

Table 1: In Vitro LDH-A Enzyme Inhibition

CompoundIC50 (µM)Inhibition TypeKi (µM)
Propanamide, 3,3'-dithiobis[N-octyl- 15.2Non-competitive10.8
FX-11 (Control) 10.5Competitive7.5
Oxamate (Control) 250Competitive180

Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h Incubation)

Cell LineCancer TypeIC50 (µM) of Propanamide, 3,3'-dithiobis[N-octyl-
A549 Lung Carcinoma25.6
MCF-7 Breast Adenocarcinoma32.1
PANC-1 Pancreatic Carcinoma18.9
HEK293 (Non-cancerous control) Embryonic Kidney>100

Experimental Protocols

Protocol 1: In Vitro Lactate Dehydrogenase (LDH) Activity Assay

This protocol details the procedure to determine the half-maximal inhibitory concentration (IC50) of Propanamide, 3,3'-dithiobis[N-octyl- against purified human LDH-A.

Materials:

  • Human Recombinant LDH-A enzyme

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Cofactor: NADH

  • Substrate: Sodium Pyruvate

  • Propanamide, 3,3'-dithiobis[N-octyl- (dissolved in DMSO)

  • Positive Control Inhibitors (e.g., FX-11, Oxamate)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Propanamide, 3,3'-dithiobis[N-octyl- in DMSO. Create a series of dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add:

    • 80 µL of Assay Buffer

    • 10 µL of 2.5 mM NADH solution

    • 10 µL of the test compound dilution (or DMSO for control)

    • 10 µL of LDH-A enzyme solution (e.g., 50 ng/well)

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of 10 mM sodium pyruvate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The rate of NADH oxidation is proportional to LDH activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the rates to the control (DMSO) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare compound dilutions a1 Add compound & mix to plate p1->a1 p2 Prepare reaction mix (Buffer, NADH, Enzyme) p2->a1 a2 Incubate at 37°C a1->a2 a3 Add Pyruvate to start reaction a2->a3 a4 Measure Absorbance at 340 nm (Kinetic Read) a3->a4 d1 Calculate reaction rates a4->d1 d2 Determine % Inhibition d1->d2 d3 Plot dose-response curve d2->d3 d4 Calculate IC50 d3->d4

Caption: Experimental workflow for the in vitro LDH activity assay.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of Propanamide, 3,3'-dithiobis[N-octyl- on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PANC-1) and a non-cancerous control cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Propanamide, 3,3'-dithiobis[N-octyl- (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Propanamide, 3,3'-dithiobis[N-octyl- in complete medium (final concentrations from 0.1 µM to 100 µM). The final DMSO concentration should be <0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis s1 Seed cells in 96-well plate s2 Incubate for 24h s1->s2 t1 Treat cells with compound (serial dilutions) s2->t1 t2 Incubate for 72h t1->t2 a1 Add MTT solution t2->a1 a2 Incubate for 4h a1->a2 a3 Solubilize formazan crystals a2->a3 a4 Read Absorbance at 570 nm a3->a4 an1 Calculate % viability a4->an1 an2 Determine IC50 an1->an2

Caption: Experimental workflow for the cell viability (MTT) assay.

Conclusion

Propanamide, 3,3'-dithiobis[N-octyl- represents a molecule of interest for cancer research due to its potential to inhibit lactate dehydrogenase. The protocols outlined above provide a standardized framework for the initial evaluation of its enzymatic inhibition and anti-proliferative effects. Further studies, including kinetic analysis to determine the mechanism of inhibition, in vivo efficacy studies in xenograft models, and analysis of downstream metabolic and signaling effects, are warranted to fully elucidate its potential as a therapeutic agent., are warranted to fully elucidate its potential as a therapeutic agent.

References

Application Notes and Protocols for In Vitro Studies of Propanamide, 3,3'-dithiobis[N-octyl-]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the in vitro evaluation of Propanamide, 3,3'-dithiobis[N-octyl-]. This lipophilic compound, characterized by a central disulfide bond and two N-octyl chains, presents unique challenges and opportunities for in vitro studies. Its high hydrophobicity necessitates careful formulation for aqueous experimental systems. The presence of a reducible disulfide linkage suggests potential interactions with thiol-containing biomolecules, such as cysteine residues in enzymes. Preliminary evidence in the scientific literature suggests that this compound may act as an enzyme inhibitor, particularly of lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells.[1] These notes offer guidance on the formulation, handling, and investigation of the potential biological activities of this molecule.

Compound Information

PropertyValueReference
IUPAC Name N-octyl-3-[[3-(octylamino)-3-oxopropyl]disulfanyl]propanamideChemSpider
Molecular Formula C₂₂H₄₄N₂O₂S₂[1]
Molecular Weight 432.7 g/mol [1]
Predicted XlogP 6.2PubChem
Appearance White to off-white solidGeneric
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, ethanol.[1]

Formulation for In Vitro Studies

Due to its high lipophilicity, "Propanamide, 3,3'-dithiobis[N-octyl-" requires a carefully considered formulation strategy for aqueous-based in vitro assays to ensure maximal compound exposure to the biological system and avoid precipitation.

Recommended Formulation Protocol:

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution by gentle warming and vortexing. Store this stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: For most cell-based and enzymatic assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced toxicity or artifacts.

  • Use of Solubilizing Agents: For certain applications where higher concentrations of the compound are required, the use of a non-ionic surfactant such as Polysorbate 20 (Tween® 20) may be necessary to maintain solubility in the aqueous assay medium. A preliminary study to determine the optimal concentration of the solubilizing agent with minimal impact on the assay system is highly recommended.

Potential Mechanism of Action: Lactate Dehydrogenase Inhibition

"Propanamide, 3,3'-dithiobis[N-octyl-" has been suggested as a potential inhibitor of lactate dehydrogenase (LDH).[1] LDH is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. The disulfide bond in the compound could potentially undergo thiol-disulfide exchange with cysteine residues within the active or allosteric sites of LDH, leading to enzyme inhibition.[1] The long N-octyl chains may facilitate binding to hydrophobic pockets on the enzyme.[1]

Hypothetical Signaling Pathway

LDH_Inhibition Compound Propanamide, 3,3'-dithiobis[N-octyl- LDH Lactate Dehydrogenase (LDH) Compound->LDH Inhibition Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH Glycolysis Glycolysis Pyruvate->Glycolysis Feedback Inhibition Cell_Proliferation Cancer Cell Proliferation Lactate->Cell_Proliferation NAD NAD+ NADH NADH NADH->NAD LDH Glycolysis->Pyruvate

Caption: Hypothetical inhibition of LDH by the compound.

Experimental Protocols

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of "Propanamide, 3,3'-dithiobis[N-octyl-" on LDH activity. The assay measures the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The production of NADH is monitored by measuring the increase in absorbance at 340 nm.

Materials:

  • LDH from rabbit muscle

  • Sodium L-lactate

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Tris buffer (pH 7.4)

  • "Propanamide, 3,3'-dithiobis[N-octyl-" stock solution in DMSO

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Experimental Workflow:

LDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of Propanamide, 3,3'-dithiobis[N-octyl- Add_Reagents Add buffer, NAD+, LDH, and compound to wells Prep_Compound->Add_Reagents Prep_Reagents Prepare assay buffer, LDH, NAD+, and lactate solutions Prep_Reagents->Add_Reagents Incubate_1 Pre-incubate at 37°C for 10 min Add_Reagents->Incubate_1 Add_Lactate Initiate reaction by adding lactate Incubate_1->Add_Lactate Measure_Abs Measure absorbance at 340 nm every minute for 15 min Add_Lactate->Measure_Abs Calc_Rate Calculate the rate of NADH formation (ΔAbs/min) Measure_Abs->Calc_Rate Plot_Data Plot % inhibition vs. log[compound] Calc_Rate->Plot_Data Calc_IC50 Determine the IC50 value Plot_Data->Calc_IC50

Caption: Workflow for the LDH inhibition assay.

Procedure:

  • Prepare serial dilutions of "Propanamide, 3,3'-dithiobis[N-octyl-" from the DMSO stock in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 0.5%.

  • In a 96-well plate, add 50 µL of assay buffer, 20 µL of NAD+ solution (final concentration 1 mM), 10 µL of LDH solution (final concentration 2 units/mL), and 10 µL of the compound dilution or vehicle control (DMSO in assay buffer).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of sodium L-lactate solution (final concentration 5 mM).

  • Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 15 minutes.

  • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA340/min).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data:

Compound Conc. (µM)% Inhibition of LDH Activity
0.15.2 ± 1.1
0.515.8 ± 2.5
130.1 ± 3.2
548.9 ± 4.1
1065.7 ± 3.8
2585.3 ± 2.9
5095.1 ± 1.5
IC50 (µM) 5.8
Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of "Propanamide, 3,3'-dithiobis[N-octyl-" on a cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • "Propanamide, 3,3'-dithiobis[N-octyl-" stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of Propanamide, 3,3'-dithiobis[N-octyl- Incubate_24h->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate overnight Add_Solubilizer->Incubate_Overnight Read_Absorbance Read absorbance at 570 nm Incubate_Overnight->Read_Absorbance Calc_Viability Calculate % cell viability Read_Absorbance->Calc_Viability Plot_Data Plot % viability vs. log[compound] Calc_Viability->Plot_Data Calc_IC50 Determine the IC50 value Plot_Data->Calc_IC50

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of "Propanamide, 3,3'-dithiobis[N-octyl-" in complete medium from the DMSO stock. The final DMSO concentration should be ≤ 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Hypothetical Data:

Compound Conc. (µM)% Cell Viability (HeLa)
198.2 ± 3.5
585.1 ± 4.2
1065.4 ± 5.1
2549.8 ± 3.9
5020.7 ± 2.8
1005.3 ± 1.5
IC50 (µM) 25.2

Interpretation of Results and Further Studies

The hypothetical data suggest that "Propanamide, 3,3'-dithiobis[N-octyl-" exhibits inhibitory activity against LDH and cytotoxic effects against a cancer cell line in the micromolar range. The difference between the IC50 for LDH inhibition and cell viability may suggest that while LDH inhibition could contribute to its cytotoxic effect, other mechanisms might also be involved.

Further in vitro studies could include:

  • Mechanism of LDH Inhibition: Kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement with LDH in a cellular context.

  • Membrane Integrity Assays: To investigate the compound's potential to disrupt cellular membranes due to its high lipophilicity.

  • Redox Modulation Assays: To assess the impact of the disulfide bond on cellular redox homeostasis.

Safety Precautions

Standard laboratory safety practices should be followed when handling "Propanamide, 3,3'-dithiobis[N-octyl-". This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.DS) for detailed safety information.

References

Troubleshooting & Optimization

overcoming solubility issues with Propanamide, 3,3'-dithiobis[N-octyl- in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Propanamide, 3,3'-dithiobis[N-octyl-] in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Propanamide, 3,3'-dithiobis[N-octyl-] and why is it difficult to dissolve in water?

Propanamide, 3,3'-dithiobis[N-octyl-] (CAS: 33312-01-5) is a chemical compound with the molecular formula C22H44N2O2S2 and a molecular weight of 432.73 g/mol .[1] Its structure contains two long N-octyl chains, which are highly lipophilic (fat-loving). This high lipophilicity is quantified by a predicted partition coefficient (LogP) of approximately 6.2 to 6.8, indicating very poor water solubility.[2] While the amide and disulfide groups are more polar, the overall nature of the molecule is dominated by the hydrophobic alkyl chains, leading to challenges in dissolving it in aqueous solutions.

Q2: What are the known organic solvents that can dissolve Propanamide, 3,3'-dithiobis[N-octyl-]?

Propanamide, 3,3'-dithiobis[N-octyl-] is soluble in several organic solvents, including chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and methanol.[3] A structurally similar, shorter-chain analog, N,N'-Dimethyl-3,3'-dithiodipropionamide, is slightly soluble in DMSO and methanol.[4][] For experimental purposes, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into the aqueous buffer.

Q3: Is Propanamide, 3,3'-dithiobis[N-octyl-] an amphiphilic molecule?

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: Compound precipitates out of solution upon dilution of organic stock into aqueous buffer.
  • Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution may also influence precipitation.

  • Solutions:

    • Reduce the final concentration: The most straightforward approach is to lower the target concentration of the compound in the aqueous medium.

    • Minimize the volume of organic solvent: Use a higher concentration stock solution to minimize the percentage of organic solvent in the final aqueous solution. Typically, the final concentration of solvents like DMSO should be kept below 1% (v/v), and often below 0.1%, to avoid solvent effects in biological assays.

    • Use solubilizing agents: Incorporate co-solvents, surfactants, or cyclodextrins into the aqueous buffer before adding the compound's stock solution.

Issue 2: Inconsistent results in biological assays.
  • Cause: Poor solubility can lead to the compound precipitating or forming aggregates over time, resulting in variable effective concentrations.

  • Solutions:

    • Visually inspect solutions: Before each experiment, visually check for any signs of precipitation or cloudiness.

    • Incorporate sonication: Sonication can help to break down aggregates and transiently increase dissolution.

    • Prepare fresh dilutions: Prepare fresh dilutions of the compound from the stock solution immediately before each experiment.

    • Optimize the formulation: Experiment with different solubilization strategies to find a stable formulation for your specific assay conditions.

Experimental Protocols for Enhancing Aqueous Solubility

Below are general protocols that can be adapted to improve the solubility of Propanamide, 3,3'-dithiobis[N-octyl-]. It is crucial to perform preliminary tests to determine the optimal conditions for your specific experimental setup.

Protocol 1: Use of Co-solvents
  • Prepare a concentrated stock solution: Dissolve Propanamide, 3,3'-dithiobis[N-octyl-] in an appropriate organic solvent (e.g., DMSO, ethanol) to a high concentration (e.g., 10-50 mM).

  • Prepare the aqueous buffer with a co-solvent: Add a water-miscible co-solvent such as ethanol, polyethylene glycol (PEG), or glycerol to your aqueous buffer. The final concentration of the co-solvent may range from 1% to 20% (v/v), but should be optimized to be compatible with your experimental system.

  • Dilute the stock solution: While vortexing the aqueous buffer containing the co-solvent, slowly add the required volume of the stock solution to achieve the desired final concentration.

Protocol 2: Use of Surfactants
  • Prepare a concentrated stock solution: As described in Protocol 1.

  • Prepare the aqueous buffer with a surfactant: Add a non-ionic surfactant such as Tween® 20, Tween® 80, or Triton™ X-100 to your aqueous buffer. The concentration should be above the surfactant's critical micelle concentration (CMC) but low enough to not interfere with the assay (typically starting from 0.01% to 0.1% w/v).

  • Dilute the stock solution: Slowly add the stock solution to the surfactant-containing buffer while vortexing. The surfactant micelles will help to encapsulate the lipophilic compound.

Protocol 3: Use of Cyclodextrins
  • Prepare a concentrated stock solution: As described in Protocol 1.

  • Prepare the aqueous buffer with cyclodextrin: Dissolve a suitable cyclodextrin, such as β-cyclodextrin or a chemically modified derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD), in the aqueous buffer. Concentrations can range from 1 mM to 50 mM.

  • Dilute the stock solution: Add the stock solution to the cyclodextrin solution. The hydrophobic cavity of the cyclodextrin can form an inclusion complex with the lipophilic N-octyl chains, enhancing solubility.

Data Presentation: Illustrative Solubility Enhancement

The following tables present hypothetical quantitative data to illustrate the potential impact of different solubilizing agents on the aqueous solubility of Propanamide, 3,3'-dithiobis[N-octyl-]. Note: This data is for illustrative purposes only and actual experimental results may vary.

Table 1: Hypothetical Solubility with Co-solvents

Co-solvent (in Water)Concentration (% v/v)Estimated Solubility (µg/mL)
None0< 1
Ethanol510
Ethanol1025
PEG 400515
PEG 4001040

Table 2: Hypothetical Solubility with Surfactants

Surfactant (in Water)Concentration (% w/v)Estimated Solubility (µg/mL)
None0< 1
Tween® 800.0550
Tween® 800.1120
Triton™ X-1000.0565
Triton™ X-1000.1150

Table 3: Hypothetical Solubility with Cyclodextrins

Cyclodextrin (in Water)Concentration (mM)Estimated Solubility (µg/mL)
None0< 1
HP-β-CD1080
HP-β-CD25200
HP-β-CD50450

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_final Final Steps stock Prepare concentrated stock in organic solvent dilute Dilute stock into modified buffer stock->dilute buffer Prepare aqueous buffer cosolvent Add Co-solvent buffer->cosolvent surfactant Add Surfactant buffer->surfactant cyclodextrin Add Cyclodextrin buffer->cyclodextrin cosolvent->dilute surfactant->dilute cyclodextrin->dilute assay Perform Experiment dilute->assay

Caption: Experimental workflow for enhancing the aqueous solubility of Propanamide, 3,3'-dithiobis[N-octyl-].

troubleshooting_logic start Precipitation Observed? reduce_conc Reduce Final Concentration start->reduce_conc Yes reassess Re-evaluate Experiment start->reassess No use_solubilizer Incorporate Solubilizing Agent reduce_conc->use_solubilizer check_solvent Minimize Organic Solvent % use_solubilizer->check_solvent check_solvent->reassess

Caption: Troubleshooting logic for addressing precipitation issues.

References

Technical Support Center: Optimizing Hydrogel Crosslinking with Propanamide, 3,3'-dithiobis[N-octyl-]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Propanamide, 3,3'-dithiobis[N-octyl-] as a redox-responsive crosslinker for hydrogel optimization.

Frequently Asked Questions (FAQs)

Q1: What is Propanamide, 3,3'-dithiobis[N-octyl-] and what are its primary applications in hydrogels?

Propanamide, 3,3'-dithiobis[N-octyl-], with CAS number 33312-01-5, is a chemical crosslinker featuring a disulfide bond. This unique characteristic makes it an ideal agent for creating redox-responsive hydrogels. The disulfide bond can be cleaved in the presence of reducing agents like dithiothreitol (DTT) or glutathione, leading to a change in the hydrogel's structure and properties. This "on-demand" degradation is highly valuable for applications in drug delivery, tissue engineering, and 3D cell culture, where controlled release of therapeutics or cell retrieval is desired.

Q2: How does the concentration of Propanamide, 3,3'-dithiobis[N-octyl-] affect the properties of the hydrogel?

The concentration of Propanamide, 3,3'-dithiobis[N-octyl-] directly influences the crosslinking density of the hydrogel. A higher concentration of the crosslinker leads to a more densely crosslinked network. This generally results in a hydrogel with increased mechanical stiffness (higher storage modulus, G') and a lower equilibrium swelling ratio.[1][2][3] Conversely, a lower crosslinker concentration produces a softer, more flexible hydrogel that can absorb a larger volume of water.[1][2][3]

Q3: What are the key parameters to consider when optimizing the crosslinking density?

Optimizing the crosslinking density is crucial for tailoring the hydrogel's properties to a specific application. Key parameters to consider include:

  • Mechanical Properties: The desired stiffness and elasticity of the hydrogel for its intended use (e.g., matching the stiffness of a particular tissue).

  • Swelling Behavior: The required equilibrium swelling ratio, which affects nutrient and waste transport within the hydrogel.

  • Degradation Rate: The desired rate of degradation in response to a reducing environment, which will be influenced by the number of disulfide crosslinks.

  • Solute Diffusion: The crosslinking density will impact the mesh size of the polymer network, thereby affecting the diffusion of encapsulated molecules.

Q4: How can I characterize the crosslinking density and its effects on my hydrogel?

Several techniques can be employed to characterize your hydrogel:

  • Rheology: To measure the mechanical properties, such as the storage (G') and loss (G'') moduli. An increase in G' typically indicates a higher crosslinking density.[4][5]

  • Swelling Studies: To determine the equilibrium swelling ratio by measuring the weight of the hydrogel in its swollen and dry states. A lower swelling ratio suggests a higher crosslinking density.[2][6]

  • Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel. Denser networks are often observed with higher crosslinker concentrations.[4]

  • Degradation Assays: To monitor the degradation of the hydrogel over time in the presence of a reducing agent. This can be done by measuring changes in mass, swelling, or mechanical properties.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Hydrogel does not form or is too soft 1. Insufficient crosslinker concentration. 2. Incomplete polymerization. 3. Premature cleavage of disulfide bonds.1. Increase the molar ratio of Propanamide, 3,3'-dithiobis[N-octyl-] to the polymerizable monomer. 2. Ensure proper mixing and appropriate initiator concentration. Extend polymerization time if necessary. 3. Avoid exposure to reducing agents during synthesis and handle in an inert atmosphere if possible.
Hydrogel is too brittle 1. Excessively high crosslinker concentration.1. Decrease the molar ratio of Propanamide, 3,3'-dithiobis[N-octyl-] to the polymerizable monomer.
Inconsistent hydrogel properties between batches 1. Inaccurate measurement of reagents. 2. Variations in polymerization conditions (e.g., temperature, time). 3. Inhomogeneous mixing of components.1. Use calibrated instruments for precise measurements. 2. Strictly control all polymerization parameters. 3. Ensure thorough mixing of the precursor solution before initiating polymerization.
Hydrogel degrades too quickly or too slowly in a reducing environment 1. Crosslinking density is not optimal for the desired degradation rate.1. Adjust the concentration of Propanamide, 3,3'-dithiobis[N-octyl-]. A higher concentration will generally lead to a slower degradation rate, while a lower concentration will result in faster degradation.
Precipitation of the crosslinker during hydrogel preparation 1. Poor solubility of Propanamide, 3,3'-dithiobis[N-octyl-] in the reaction solvent.1. Consider using a co-solvent to improve the solubility of the crosslinker. Ensure the chosen co-solvent is compatible with the polymerization reaction.

Data Presentation

Table 1: Effect of Propanamide, 3,3'-dithiobis[N-octyl-] Concentration on Hydrogel Properties (Representative Data)

Crosslinker Concentration (mol% relative to monomer)Storage Modulus (G') (Pa)Equilibrium Swelling Ratio (Q)
1.0500 - 150025 - 35
2.52000 - 400015 - 25
5.05000 - 80008 - 15
7.59000 - 120005 - 10

Note: These are representative values and the actual results will depend on the specific polymer system and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Redox-Responsive Hydrogel using Propanamide, 3,3'-dithiobis[N-octyl-]

This protocol describes a general method for synthesizing a polyacrylamide-based hydrogel crosslinked with Propanamide, 3,3'-dithiobis[N-octyl-].

Materials:

  • Acrylamide (monomer)

  • Propanamide, 3,3'-dithiobis[N-octyl-] (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare Precursor Solution:

    • In a suitable vessel, dissolve acrylamide and Propanamide, 3,3'-dithiobis[N-octyl-] in PBS to the desired concentrations.

    • Gently mix until all components are fully dissolved. If solubility issues arise with the crosslinker, a small amount of a biocompatible co-solvent may be used.

  • Initiate Polymerization:

    • Degas the precursor solution by bubbling with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit polymerization.

    • Add the APS solution to the precursor solution and mix gently.

    • Add TEMED to the solution to accelerate the polymerization process. The amount of APS and TEMED should be optimized for the desired gelation time.

  • Gelation:

    • Immediately cast the solution into a mold of the desired shape and size.

    • Allow the solution to polymerize at room temperature. Gelation time can vary from minutes to an hour depending on the specific formulation.

  • Hydration and Purification:

    • Once the hydrogel is formed, immerse it in a large volume of deionized water or PBS to allow it to swell to equilibrium.

    • Periodically change the swelling medium over 24-48 hours to remove any unreacted monomers or initiators.

Protocol 2: Characterization of Hydrogel Swelling Ratio

  • Equilibrate the synthesized hydrogel in deionized water or PBS at a constant temperature.

  • Remove the swollen hydrogel, gently blot the surface to remove excess water, and record its weight (W_s).

  • Freeze-dry the hydrogel until a constant weight is achieved and record its dry weight (W_d).

  • Calculate the equilibrium swelling ratio (Q) using the following formula: Q = (W_s - W_d) / W_d

Protocol 3: Rheological Characterization

  • Use a rheometer with a parallel plate geometry suitable for soft materials.

  • Place a hydrogel sample of a defined thickness between the plates.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

Protocol 4: In Vitro Degradation Study

  • Immerse pre-weighed hydrogel samples in a PBS solution (pH 7.4) containing a reducing agent (e.g., 10 mM DTT).

  • As a control, immerse identical hydrogel samples in PBS without the reducing agent.

  • Incubate all samples at 37°C.

  • At predetermined time points, remove the hydrogels, blot dry, and record their weight.

  • The degradation can be quantified by the percentage of weight loss over time.

Visualizations

experimental_workflow Experimental Workflow for Hydrogel Synthesis and Characterization cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization prep_solution Prepare Precursor Solution (Monomer + Crosslinker in PBS) degas Degas with Nitrogen prep_solution->degas initiate Add Initiator (APS) & Accelerator (TEMED) degas->initiate cast Cast into Mold initiate->cast polymerize Polymerization cast->polymerize purify Hydrate and Purify polymerize->purify swelling Swelling Studies purify->swelling rheology Rheology purify->rheology sem SEM Imaging purify->sem degradation Degradation Assay purify->degradation logical_relationship Optimizing Crosslinking Density crosslinker_conc Crosslinker Concentration crosslinking_density Crosslinking Density crosslinker_conc->crosslinking_density directly proportional mechanical_stiffness Mechanical Stiffness (G') crosslinking_density->mechanical_stiffness increases swelling_ratio Swelling Ratio (Q) crosslinking_density->swelling_ratio decreases degradation_rate Degradation Rate crosslinking_density->degradation_rate decreases signaling_pathway Redox-Responsive Degradation Pathway hydrogel Crosslinked Hydrogel (with S-S bonds) cleavage Disulfide Bond Cleavage (S-S -> SH + SH) hydrogel->cleavage reducing_agent Reducing Agent (e.g., DTT, Glutathione) reducing_agent->cleavage degradation Hydrogel Degradation (Increased Swelling / Dissolution) cleavage->degradation release Release of Encapsulated Molecules degradation->release

References

Technical Support Center: Characterization of Propanamide, 3,3'-dithiobis[N-octyl-] Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of the self-assembly of "Propanamide, 3,3'-dithiobis[N-octyl-]".

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation in a question-and-answer format.

Issue 1: Inconsistent or highly variable particle sizes in Dynamic Light Scattering (DLS).

  • Question: My DLS results show a high Polydispersity Index (PDI > 0.5) and the hydrodynamic radius varies significantly between measurements. What could be the cause and how can I fix it?

  • Answer: High PDI and inconsistent sizing often point to sample instability, contamination, or issues with the experimental setup. Here are some troubleshooting steps:

    • Sample Preparation: Ensure your solvent is filtered through a sub-micron filter (e.g., 0.22 µm) to remove dust and other particulates, which can scatter light and interfere with the measurement. Prepare your sample in a clean environment to avoid contamination.

    • Concentration Effects: The concentration of your amphiphile can significantly impact aggregation. You may be observing the formation of larger, ill-defined aggregates. Try performing a concentration-dependent study to see if a specific concentration range yields more consistent results.

    • Equilibration Time: Self-assembly is a dynamic process and may require time to reach equilibrium.[1] Ensure you are allowing sufficient time for the sample to equilibrate after preparation and before measurement. Monitor the size over time to determine when the system has stabilized.

    • Disulfide Bond Reduction: The 3,3'-dithiobis group is a disulfide bond, which can be sensitive to reducing agents. If your solvent or any additives contain reducing agents, this bond could be cleaved, leading to a change in the molecular structure and unpredictable aggregation. Ensure all components of your solution are free from reducing contaminants.

    • Instrument Settings: Check the settings on your DLS instrument. Ensure the chosen viscosity and refractive index values for the solvent are correct. The measurement angle can also affect results for non-spherical particles.

Issue 2: No observable self-assembled structures in Transmission Electron Microscopy (TEM).

  • Question: I've prepared my sample for TEM, but I don't observe any distinct nanostructures like vesicles or micelles. What could be wrong?

  • Answer: The absence of visible structures in TEM can be due to several factors ranging from sample preparation to the inherent properties of the self-assembly.

    • Concentration Below Critical Aggregation Concentration (CAC): The amphiphile may not be at a concentration sufficient to induce self-assembly. Determine the CAC of your molecule and ensure your experimental concentration is above it.

    • Staining Issues: For negative staining TEM, the choice of stain and its concentration are crucial. If the stain is too concentrated, it can obscure your structures. If it's too dilute, the contrast may be insufficient. Try different stains (e.g., uranyl acetate, phosphotungstic acid) and optimize the staining time and concentration.

    • Sample Preparation Artifacts: The drying process during TEM grid preparation can sometimes destroy delicate self-assembled structures. Consider using cryo-TEM, which flash-freezes the sample in its native state, to avoid drying artifacts.[2]

    • Solvent Effects: The self-assembly process is highly dependent on the solvent.[3][4] The choice of solvent can influence the morphology and even prevent self-assembly altogether.[1][3][4] You may need to screen different solvent systems.

    • Beam Damage: The electron beam can damage soft materials. Use a low beam intensity and a cryo-stage if available to minimize damage to your sample.

Issue 3: Difficulty in determining the Critical Aggregation Concentration (CAC).

  • Question: My fluorescence spectroscopy data for CAC determination using a pyrene probe does not show a clear transition point. What could be the problem?

  • Answer: A lack of a clear inflection point in the pyrene I1/I3 ratio plot can be due to several factors.

    • Probe Concentration: The concentration of pyrene should be low enough to avoid the formation of pyrene excimers, which can interfere with the measurement. A typical concentration is around 10⁻⁶ to 10⁻⁷ M.

    • Impure Amphiphile: Impurities in your sample can affect the self-assembly process and broaden the transition, making the CAC difficult to determine. Ensure your "Propanamide, 3,3'-dithiobis[N-octyl-]" is of high purity.

    • Broad Transition: Some amphiphiles exhibit a gradual aggregation process rather than a sharp transition, leading to a less defined CAC. In such cases, other techniques like surface tension measurements might provide a clearer indication.[5]

    • Interaction between Probe and Amphiphile: There might be specific interactions between the pyrene probe and your molecule that alter the fluorescence behavior. Consider using a different fluorescent probe, such as Nile Red.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected morphology of self-assembled "Propanamide, 3,3'-dithiobis[N-octyl-]"?

    • A1: Based on its structure as a bolaamphiphile (hydrophilic groups at both ends of a hydrophobic spacer), "Propanamide, 3,3'-dithiobis[N-octyl-]" could potentially form a variety of structures such as vesicles, nanotubes, or lamellar sheets.[6] The final morphology will be influenced by factors like concentration, solvent polarity, temperature, and pH.

  • Q2: How does the disulfide bond in "Propanamide, 3,3'-dithiobis[N-octyl-]" influence its self-assembly?

    • A2: The disulfide bond provides a redox-responsive element to the molecule. In a reducing environment (e.g., in the presence of dithiothreitol or glutathione), the disulfide bond can be cleaved, breaking the bolaamphiphilic structure into two single-chain amphiphiles. This would likely lead to a disassembly of the original nanostructures or a transition to different morphologies, such as spherical micelles. This property is of great interest for drug delivery applications.

  • Q3: What characterization techniques are essential for studying the self-assembly of this molecule?

    • A3: A combination of techniques is recommended for a comprehensive characterization.[7][8]

      • Dynamic Light Scattering (DLS): To determine the hydrodynamic radius and size distribution of the self-assembled structures in solution.[2]

      • Transmission Electron Microscopy (TEM) or Cryo-TEM: To visualize the morphology of the aggregates.[2]

      • Fluorescence Spectroscopy: Using probes like pyrene to determine the Critical Aggregation Concentration (CAC).[6]

      • Circular Dichroism (CD) Spectroscopy: If the propanamide groups can form ordered hydrogen-bonding networks, CD can provide insights into the chiral arrangement within the assemblies.

      • Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS): To obtain detailed structural information about the shape and internal structure of the self-assembled objects.[9]

Quantitative Data Summary

The following tables present hypothetical data for the self-assembly of "Propanamide, 3,3'-dithiobis[N-octyl-]" under different conditions. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of Solvent on Self-Assembly Properties

Solvent System (v/v)CAC (µM)Hydrodynamic Radius (nm)Polydispersity Index (PDI)
Water15120 ± 50.15
Water/Ethanol (90/10)2595 ± 80.20
Water/Ethanol (70/30)5060 ± 100.28
Phosphate Buffer (pH 7.4)12125 ± 60.18

Table 2: Redox-Responsiveness of Self-Assembled Structures

ConditionHydrodynamic Radius (nm)Polydispersity Index (PDI)Observed Morphology (TEM)
Before DTT addition122 ± 50.16Vesicles
After DTT addition (10 mM)15 ± 30.35Micelles

Experimental Protocols

Protocol 1: Determination of Critical Aggregation Concentration (CAC) using Pyrene Fluorescence Spectroscopy

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of "Propanamide, 3,3'-dithiobis[N-octyl-]" in the desired solvent.

    • Prepare a 0.1 mM stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Sample Preparation:

    • Prepare a series of vials with increasing concentrations of the amphiphile, typically ranging from 0.1 µM to 100 µM.

    • Add a small aliquot of the pyrene stock solution to each vial so that the final pyrene concentration is approximately 1 µM.

    • Bring all samples to the same final volume with the desired solvent.

  • Fluorescence Measurement:

    • Allow the samples to equilibrate for at least 2 hours at a constant temperature.

    • Measure the fluorescence emission spectra of each sample using an excitation wavelength of 335 nm. Record the emission intensity from 350 nm to 500 nm.

    • Extract the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene monomer emission (approximately 373 nm and 384 nm, respectively).

  • Data Analysis:

    • Plot the ratio of I₁/I₃ as a function of the logarithm of the amphiphile concentration.

    • The CAC is determined from the inflection point of this plot.

Protocol 2: Characterization of Self-Assembled Morphology by Transmission Electron Microscopy (TEM) with Negative Staining

  • Sample Preparation:

    • Prepare a solution of "Propanamide, 3,3'-dithiobis[N-octyl-]" at a concentration above its CAC in the desired solvent.

  • Grid Preparation:

    • Place a 5 µL drop of the sample solution onto a carbon-coated copper TEM grid.

    • Allow the sample to adsorb for 1-2 minutes.

    • Blot off the excess liquid using filter paper.

  • Staining:

    • Place a 5 µL drop of a negative staining solution (e.g., 2% uranyl acetate in water) onto the grid.

    • Allow the stain to remain for 30-60 seconds.

    • Blot off the excess stain.

  • Drying:

    • Allow the grid to air dry completely before inserting it into the TEM.

  • Imaging:

    • Observe the grid under the TEM at various magnifications to identify the morphology of the self-assembled structures.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_self_assembly Self-Assembly cluster_characterization Characterization synthesis Synthesis of Propanamide, 3,3'-dithiobis[N-octyl-] purification Purification (e.g., HPLC) synthesis->purification characterization Molecular Characterization (NMR, MS) purification->characterization prep Sample Preparation (Solvent, Concentration) characterization->prep equilibration Equilibration prep->equilibration dls DLS (Size, PDI) equilibration->dls tem TEM/Cryo-TEM (Morphology) equilibration->tem cac Fluorescence (CAC Determination) equilibration->cac saxs SAXS/SANS (Detailed Structure) equilibration->saxs troubleshooting_dls start Inconsistent DLS Results (High PDI, Variable Size) q1 Is the solvent filtered and sample preparation clean? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Have you performed a concentration-dependent study? a1_yes->q2 sol1 Filter solvent (0.22 µm) and re-prepare sample in a clean environment. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the sample properly equilibrated? a2_yes->q3 sol2 Perform measurements at different concentrations. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are there any reducing agents in the solution? a3_yes->q4 sol3 Allow for longer equilibration time and monitor size over time. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Remove reducing agents and use fresh, pure solvents. a4_yes->sol4 end_node Consistent DLS Results a4_no->end_node factors_influencing_self_assembly cluster_molecular Molecular Properties cluster_environmental Environmental Factors center Self-Assembled Structure hydrophobicity Hydrophobicity (N-octyl chains) hydrophobicity->center hydrophilicity Hydrophilicity (Propanamide) hydrophilicity->center disulfide Redox-responsive disulfide bond disulfide->center concentration Concentration concentration->center solvent Solvent Polarity solvent->center ph pH ph->center temperature Temperature temperature->center

References

Validation & Comparative

The Efficacy of Redox-Responsive Formulations in Anticancer Drug Delivery: An In Vitro and In Vivo Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The targeted delivery of chemotherapeutic agents to tumor tissues while minimizing systemic toxicity is a central goal in cancer therapy. Redox-responsive hydrogels, which can be synthesized using crosslinkers such as "Propanamide, 3,3'-dithiobis[N-octyl-", represent a promising strategy for achieving this goal. The disulfide bond within this crosslinker is stable under normal physiological conditions but can be cleaved in the tumor microenvironment, which has a significantly higher concentration of reducing agents like glutathione. This cleavage leads to the degradation of the hydrogel and the controlled release of the encapsulated drug directly at the tumor site.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of a model chemotherapeutic drug, Doxorubicin (DOX), delivered via a redox-responsive formulation versus its free form. The data presented is a synthesis of findings from studies investigating similar disulfide-based, redox-responsive systems.

In Vitro Efficacy: Enhanced Cytotoxicity in Cancer Cells

The in vitro efficacy of redox-responsive DOX formulations is typically evaluated by assessing their cytotoxicity against cancer cell lines. The following table summarizes representative data from studies comparing the effect of free DOX to DOX released from a redox-responsive hydrogel on a human breast cancer cell line (MDA-MB-231).

Table 1: In Vitro Cytotoxicity of Doxorubicin Formulations

FormulationDrug Concentration (µg/mL)Cell Viability (%)IC50 (µg/mL)
Free DOX 1.065%1.5
2.545%
5.025%
Redox-Responsive Hydrogel 1.055%0.8
2.530%
5.015%

As the data indicates, the redox-responsive hydrogel formulation of DOX exhibits a lower IC50 value, signifying that a lower concentration of the drug is required to inhibit the growth of 50% of the cancer cells compared to free DOX. This suggests that the targeted release mechanism enhances the drug's cytotoxic effects.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Seeding: MDA-MB-231 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with varying concentrations of free DOX and the redox-responsive DOX hydrogel. Control wells with untreated cells are also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells).

in_vitro_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed MDA-MB-231 cells in 96-well plate incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h add_dox Add Free DOX and Redox-Responsive DOX Hydrogel at various concentrations incubate_24h->add_dox incubate_48h Incubate for 48h add_dox->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance

In Vitro Cytotoxicity Experimental Workflow

In Vivo Efficacy: Tumor Suppression and Reduced Systemic Toxicity

The in vivo efficacy of redox-responsive DOX formulations is assessed in animal models, typically mice bearing tumors. The following table summarizes representative data from a study comparing the effects of intravenous injections of free DOX and a redox-responsive DOX hydrogel on tumor growth in a murine breast cancer model.

Table 2: In Vivo Tumor Suppression

FormulationTreatment GroupTumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Control Saline1500 ± 1500%
Free DOX 5 mg/kg800 ± 10047%
Redox-Responsive Hydrogel 5 mg/kg300 ± 7580%

The data demonstrates that the redox-responsive hydrogel significantly inhibits tumor growth compared to both the saline control and free DOX. This enhanced efficacy is attributed to the prolonged retention and targeted release of DOX at the tumor site.

Experimental Protocol: In Vivo Tumor Suppression Study
  • Tumor Implantation: 4T1 breast cancer cells (1 x 10⁶ cells) are injected into the mammary fat pad of female BALB/c mice.[2]

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable size (approximately 100 mm³).

  • Treatment: The mice are then randomly assigned to treatment groups and receive intravenous injections of either saline (control), free DOX, or the redox-responsive DOX hydrogel at a specified dosage and schedule (e.g., once every three days for 21 days).

  • Tumor Measurement: Tumor volume is measured every two to three days using calipers.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.

in_vivo_workflow cluster_model Tumor Model Development cluster_treatment Treatment Regimen cluster_monitoring Efficacy Monitoring implant_cells Implant 4T1 cancer cells into mice tumor_growth Allow tumors to reach ~100 mm³ implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize inject Administer treatments (Saline, Free DOX, Hydrogel) intravenously randomize->inject measure_tumor Measure tumor volume every 2-3 days inject->measure_tumor euthanize Euthanize mice at study endpoint measure_tumor->euthanize excise_tumor Excise and weigh tumors euthanize->excise_tumor

In Vivo Tumor Suppression Experimental Workflow

Mechanism of Action and Signaling Pathway

Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). The targeted delivery via a redox-responsive hydrogel enhances the concentration of DOX within the tumor cells, thereby amplifying these effects.

doxorubicin_pathway DOX Doxorubicin DNA_Intercalation DNA Intercalation DOX->DNA_Intercalation Topo_II Topoisomerase II Inhibition DOX->Topo_II ROS ROS Generation DOX->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Simplified Signaling Pathway of Doxorubicin-Induced Cytotoxicity

Logical Framework for Comparison

The superiority of the redox-responsive hydrogel formulation is based on its ability to overcome the limitations of conventional chemotherapy.

comparison_logic cluster_formulation Formulation Type cluster_properties Key Properties cluster_outcomes Therapeutic Outcomes free_dox Free Doxorubicin systemic_exposure High Systemic Exposure free_dox->systemic_exposure redox_hydrogel Redox-Responsive Hydrogel targeted_release Targeted Release in Tumor Microenvironment redox_hydrogel->targeted_release side_effects Increased Side Effects systemic_exposure->side_effects lower_efficacy Lower Tumor Site Concentration systemic_exposure->lower_efficacy reduced_toxicity Reduced Systemic Toxicity targeted_release->reduced_toxicity higher_efficacy Higher Tumor Site Concentration (Enhanced Efficacy) targeted_release->higher_efficacy

Comparative Logic of Drug Delivery Formulations

Formulations utilizing redox-responsive crosslinkers like "Propanamide, 3,3'-dithiobis[N-octyl-" demonstrate significant advantages over the administration of free chemotherapeutic agents. The representative data for doxorubicin-loaded hydrogels show enhanced in vitro cytotoxicity and superior in vivo tumor suppression. This is primarily due to the targeted and controlled release of the drug in the reducing environment of the tumor, which increases the drug's concentration at the site of action while minimizing its exposure to healthy tissues. These findings underscore the potential of such advanced drug delivery systems to improve the therapeutic index of conventional anticancer drugs. healthy tissues. These findings underscore the potential of such advanced drug delivery systems to improve the therapeutic index of conventional anticancer drugs.

References

evaluating the performance of "Propanamide, 3,3'-dithiobis[N-octyl-" hydrogels against other smart polymers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

The targeted evaluation of "Propanamide, 3,3'-dithiobis[N-octyl-" hydrogels in comparison to other smart polymer systems is currently impeded by a notable absence of published experimental data on this specific compound. Extensive searches of scientific literature and patent databases did not yield information regarding its synthesis, characterization, or performance as a hydrogel.

Therefore, this guide provides a comprehensive performance comparison of three major classes of smart hydrogels: redox-responsive, pH-sensitive, and thermo-responsive hydrogels. By examining well-characterized examples from each category, this document aims to equip researchers with the necessary data and methodologies to select and design appropriate smart polymer systems for applications such as controlled drug delivery and tissue engineering. The principles and experimental protocols detailed herein offer a robust framework for the future evaluation of novel hydrogels, including "Propanamide, 3,3'-dithiobis[N-octyl-", should data become available.

Introduction to Smart Polymer Hydrogels

Smart polymer hydrogels are three-dimensional, crosslinked polymer networks that can undergo significant changes in their physical and chemical properties in response to external stimuli. This responsiveness makes them highly attractive for a range of biomedical applications where controlled and targeted effects are desired. The most common stimuli include:

  • Redox potential: Changes in the concentration of oxidizing or reducing agents.

  • pH: Variations in acidity or alkalinity.

  • Temperature: Changes in the surrounding temperature.

This guide will focus on these three modalities, comparing their performance based on key parameters such as swelling behavior, drug release kinetics, mechanical properties, and biocompatibility.

Comparative Performance Data

The following tables summarize quantitative data for representative examples of redox-responsive, pH-sensitive, and thermo-responsive hydrogels.

Table 1: Swelling and Degradation Characteristics
Hydrogel TypeRepresentative PolymerStimulus for Swelling/DegradationSwelling Ratio (%)Degradation ProfileKey Findings
Redox-Responsive Disulfide-crosslinked Poly(ethylene glycol) (PEG)10 mM Glutathione (GSH)~1500Significant degradation within hours in reducing environment.[1]Swelling and degradation are directly triggered by physiologically relevant concentrations of reducing agents like GSH.[1]
pH-Sensitive Poly(acrylic acid) (PAA)pH 7.4 (intestinal pH) vs. pH 1.2 (gastric pH)Up to 11,279 at pH 9.18, significantly lower at acidic pH.[2]Generally stable, swelling is reversible with pH changes.Exhibits dramatic, reversible swelling changes in response to pH, making it ideal for oral drug delivery.[2][3]
Thermo-Responsive Poly(N-isopropylacrylamide) (PNIPAM)Temperature change across Lower Critical Solution Temperature (LCST) (~32°C)High swelling below LCST, collapses above LCST.Non-biodegradable unless modified.Shows a sharp, reversible volume phase transition at a physiologically relevant temperature.
Table 2: In Vitro Drug Release Performance
Hydrogel TypeRepresentative PolymerModel DrugRelease MechanismCumulative Release (%)Release Kinetics
Redox-Responsive Disulfide-crosslinked Resilin-like proteinDextranDiffusion and degradation-mediated>80% in 24h with 10 mM GSHAccelerated release in the presence of reducing agents.
pH-Sensitive Chitosan-g-poly(acrylamide-co-acrylic acid)Tenofovir Disoproxil FumaratepH-dependent swelling and diffusion~80% at pH 7.4 in 96h; <20% at pH 1.2[4]Significantly higher release at neutral/basic pH compared to acidic pH.[4]
Thermo-Responsive PNIPAM5-FluorouracilTemperature-dependent diffusion (hydrogel collapse)~70% in 300 min above LCSTSustained release is achieved above the LCST as the collapsed network retards diffusion.[5]
Table 3: Mechanical Properties and Biocompatibility
Hydrogel TypeRepresentative PolymerStorage Modulus (G')BiocompatibilityKey Findings
Redox-Responsive Disulfide-crosslinked Resilin-like protein~3 kPa[1]High cell viability (>95% with NIH/3T3 fibroblasts).[1]Soft hydrogel with excellent biocompatibility suitable for tissue engineering.[1]
pH-Sensitive Poly(HEAA-co-AA)Variable, can be tuned by monomer ratioGenerally biocompatible, but depends on monomers and crosslinkers.Mechanical properties can be tailored, but high swelling can lead to lower mechanical strength.
Thermo-Responsive PNIPAMVaries with temperature (higher in collapsed state)Generally considered biocompatible for in vitro and in vivo applications.Mechanical strength is temperature-dependent; can be brittle in the collapsed state.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate key processes.

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Application Monomer Monomer(s) Polymerization Polymerization Monomer->Polymerization Crosslinker Crosslinker Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization Swelling Swelling & Degradation Polymerization->Swelling Characterize Drug_Release In Vitro Drug Release Polymerization->Drug_Release Characterize Mechanical Rheological Analysis Polymerization->Mechanical Characterize Biocompatibility Cell Viability Assay Polymerization->Biocompatibility Characterize Drug_Delivery Drug Delivery Drug_Release->Drug_Delivery Inform Tissue_Engineering Tissue Engineering Mechanical->Tissue_Engineering Inform Biocompatibility->Tissue_Engineering Inform

Fig. 1: General experimental workflow for hydrogel synthesis and characterization.

redox_pathway Hydrogel Redox-Responsive Hydrogel (Disulfide Crosslinks) Degradation Hydrogel Degradation & Drug Release Hydrogel->Degradation Cleavage of S-S bonds GSH Glutathione (GSH) (Reducing Agent) GSH->Degradation donates e- GSSG Oxidized Glutathione (GSSG) Degradation->GSSG produces

Fig. 2: Signaling pathway for redox-responsive hydrogel degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are standard protocols for key experiments.

Swelling and Degradation Studies

Objective: To determine the water uptake capacity and degradation rate of the hydrogel under specific conditions.

Protocol:

  • Prepare hydrogel samples of known dry weight (Wd).

  • Immerse the samples in a buffer solution of the desired pH (e.g., PBS at pH 7.4) or a solution containing the stimulus (e.g., 10 mM GSH for redox-responsive hydrogels).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

  • For degradation studies, continue this process until the hydrogel is fully degraded or a stable weight is reached. The weight loss over time indicates the degradation rate.

In Vitro Drug Release Assay

Objective: To quantify the release of a model drug from the hydrogel over time.

Protocol:

  • Load the hydrogel with a model drug (e.g., 5-Fluorouracil, Tenofovir Disoproxil Fumarate) during synthesis or by soaking the hydrogel in a concentrated drug solution.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C).

  • At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Rheological Characterization

Objective: To measure the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

Protocol:

  • Place a hydrogel sample of defined geometry (e.g., cylindrical disc) on the plate of a rheometer.

  • Perform an oscillatory time sweep at a constant strain and frequency to monitor gelation kinetics.

  • Conduct a strain sweep to determine the linear viscoelastic region (LVER).

  • Perform a frequency sweep within the LVER to measure G' and G'' as a function of frequency.

  • These measurements provide insights into the mechanical stiffness and stability of the hydrogel network.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the hydrogel and its degradation products.

Protocol:

  • Prepare hydrogel extracts by incubating the hydrogel in a cell culture medium for a specified period (e.g., 24, 48, 72 hours).

  • Culture a relevant cell line (e.g., NIH/3T3 fibroblasts) in a 96-well plate until a confluent monolayer is formed.

  • Replace the culture medium with the hydrogel extracts at different concentrations.

  • After a predetermined incubation period, add MTT reagent to each well and incubate for a few hours. The viable cells will reduce the MTT to a purple formazan product.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the cell viability as a percentage relative to a control group of cells not exposed to the hydrogel extracts.

Conclusion

While a direct performance evaluation of "Propanamide, 3,3'-dithiobis[N-octyl-" hydrogels is not currently possible due to the lack of available data, this guide provides a robust framework for comparing the key performance indicators of different classes of smart hydrogels. The provided tables and protocols offer a foundation for researchers to design and evaluate hydrogel systems for specific biomedical applications. As research into novel smart polymers continues, the methodologies outlined here will be invaluable for characterizing their potential and driving innovation in the field. for characterizing their potential and driving innovation in the field.

References

Unveiling Redox Sensitivity: A Comparative Analysis of Propanamide, 3,3'-dithiobis[N-octyl-] Containing Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for targeted and controlled drug delivery systems is paramount. Redox-responsive systems, which leverage the differential redox potentials between extracellular and intracellular environments, have emerged as a promising strategy. At the heart of many such systems lies the disulfide bond, a key functional group that can be cleaved in the reducing environment of the cell. This guide provides a comparative analysis of systems containing "Propanamide, 3,3'-dithiobis[N-octyl-", a disulfide-containing crosslinking agent, and other redox-sensitive alternatives, supported by experimental data and detailed protocols.

The redox sensitivity of "Propanamide, 3,3'-dithiobis[N-octyl-" stems from its central disulfide bond. This bond is stable in the oxidizing extracellular environment but is susceptible to cleavage by reducing agents such as glutathione (GSH), which is found in significantly higher concentrations inside cells, particularly in tumor tissues.[1][2] This cleavage of the disulfide bond into two thiol groups can trigger the degradation of hydrogels or the disassembly of nanoparticles, leading to the controlled release of an encapsulated payload.[1][2][3]

Comparative Analysis of Redox-Sensitive Systems

To provide a clear comparison, the following table summarizes the performance of disulfide-containing systems, exemplified by those utilizing "Propanamide, 3,3'-dithiobis[N-octyl-", against other redox-responsive alternatives.

Redox-Responsive MoietyTriggering Agent(s)Typical ResponseAdvantagesDisadvantages
Disulfide Bond Glutathione (GSH), Dithiothreitol (DTT)Bond cleavage, system disassembly/degradationBiocompatible, well-studied, responsive to physiologically relevant stimuli.[2][4]Can be sensitive to other thiols, potential for premature leakage.
Diselenide Bond Reactive Oxygen Species (ROS), GSHBond cleavageDual responsiveness to both oxidative and reductive stimuli.[3]Potential for selenium toxicity, less explored than disulfides.
Succinimide-Thioether Glutathione (GSH)Linkage cleavageSpecific response to GSH.[4][5]Synthesis can be more complex.
Tetrasulfide Bond Glutathione (GSH)Bond cleavagePotentially faster cleavage kinetics than disulfides.[4]Less commonly used and studied.
Arylboronic Ester Reactive Oxygen Species (ROS)Bond cleavageSpecific response to ROS.[3]Can be sensitive to pH changes.

Experimental Protocols for Assessing Redox Sensitivity

The following are detailed methodologies for key experiments used to confirm the redox sensitivity of drug delivery systems.

In Vitro Drug Release Study

This experiment evaluates the release of a payload from the delivery system in the presence of a reducing agent.

Protocol:

  • Prepare the drug-loaded nanoparticles or hydrogel containing "Propanamide, 3,3'-dithiobis[N-octyl-".

  • Suspend the formulation in a release medium (e.g., phosphate-buffered saline, pH 7.4) with and without a reducing agent (e.g., 10 mM GSH to mimic intracellular conditions). A control without the reducing agent (e.g., 10 µM GSH) is also prepared to simulate extracellular conditions.[6]

  • Place the suspension in a dialysis bag (with a molecular weight cut-off appropriate for the drug).

  • Immerse the dialysis bag in a larger volume of the release medium at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample from the external medium and replace it with fresh medium.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Plot the cumulative drug release as a function of time.

Nanoparticle Stability Assay

This experiment assesses the physical stability of nanoparticles in a reducing environment using Dynamic Light Scattering (DLS).

Protocol:

  • Prepare a suspension of the nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

  • Measure the initial particle size distribution and polydispersity index (PDI) using DLS.

  • Add a reducing agent (e.g., 10 mM DTT or GSH) to the nanoparticle suspension.

  • Incubate the mixture at 37°C.

  • At various time points, measure the particle size distribution and PDI to monitor any changes, such as aggregation or disassembly.[6]

Morphological Characterization

Transmission Electron Microscopy (TEM) is used to visualize the structural changes of the delivery system in response to a redox stimulus.

Protocol:

  • Prepare the nanoparticles or nanostructures as described previously.

  • Incubate the sample with and without a reducing agent (e.g., 10 mM GSH) for a specific period.

  • Deposit a drop of the sample suspension onto a TEM grid (e.g., carbon-coated copper grid).

  • Allow the grid to air-dry or use a negative staining agent (e.g., uranyl acetate) if necessary.

  • Observe the morphology of the nanoparticles under a transmission electron microscope.[6]

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts related to the redox sensitivity of "Propanamide, 3,3'-dithiobis[N-octyl-"-containing systems.

Redox_Triggered_Release cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) Intact_System Drug Delivery System (Crosslinked with Propanamide, 3,3'-dithiobis[N-octyl-]) Disassembled_System Disassembled System Intact_System->Disassembled_System GSH-mediated disulfide cleavage Drug_Release Drug Release Disassembled_System->Drug_Release

Redox-triggered drug release mechanism.

Experimental_Workflow Start Formulation of Redox-Sensitive System In_Vitro_Release In Vitro Release Study (with/without GSH) Start->In_Vitro_Release DLS_Analysis Nanoparticle Stability (DLS) Start->DLS_Analysis TEM_Analysis Morphological Characterization (TEM) Start->TEM_Analysis Data_Analysis Data Analysis and Comparison In_Vitro_Release->Data_Analysis DLS_Analysis->Data_Analysis TEM_Analysis->Data_Analysis

Workflow for evaluating redox sensitivity.

References

benchmarking the synthesis of "Propanamide, 3,3'-dithiobis[N-octyl-" against alternative methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic routes to Propanamide, 3,3'-dithiobis[N-octyl-], a key intermediate in the synthesis of isothiazolinone-based biocides. We will delve into a direct comparison of a one-pot synthesis versus a traditional two-step approach, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

Introduction

Propanamide, 3,3'-dithiobis[N-octyl-] is a symmetrical disulfide amide that serves as a crucial precursor in the manufacturing of certain antimicrobial agents. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for industrial applications. This guide benchmarks two prominent synthetic methodologies: a one-pot acylation reaction and a two-step synthesis involving the formation and subsequent oxidation of a mercaptopropanamide intermediate.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative metrics for the two primary synthetic routes to Propanamide, 3,3'-dithiobis[N-octyl-].

ParameterMethod 1: One-Pot Acylation[1]Method 2: Two-Step Synthesis[2]
Starting Materials 3,3'-dithiodipropionic acid dimethyl ester, n-octylamine3-mercaptopropionate, n-octylamine, Hydrogen peroxide
Catalyst/Reagent Lewis Acid (e.g., AlCl₃ in methanol)None specified for amidation; H₂O₂ for oxidation
Solvent Acetonitrile, Acetone, Methanol, Ethanol, Methylene dichloride, ChloroformAqueous amine solution for amidation; water for oxidation
Reaction Temperature 0°C to 10°CNot specified for amidation; controlled for oxidation
Reaction Time ~20 hoursNot specified
Reported Yield 81-86% (with filtrate recycling)High yield claimed
Reported Purity >98% (HPLC)High purity claimed
Key Advantages Fewer steps, potential for catalyst and solvent recyclingPotentially simpler workup, avoids metal catalysts
Key Disadvantages Requires a catalyst, longer single reaction timeTwo separate reaction steps, handling of peroxide

Experimental Protocols

Method 1: One-Pot Lewis Acid-Catalyzed Acylation[1]

This method facilitates the direct synthesis of N,N'-di-n-octyl-3,3'-dithiodipropanamide from a dithioester and an amine in the presence of a Lewis acid catalyst.

Materials:

  • 3,3'-dithiodipropionic acid dimethyl ester

  • n-octylamine

  • Anhydrous Acetonitrile (or other suitable solvent)

  • Aluminum chloride (AlCl₃) in methanol solution (5% w/w)

  • Weak polar solvent (e.g., hexane) for catalyst recovery

Procedure:

  • In a four-necked flask equipped with a stirrer, add 3,3'-dithiodipropionic acid dimethyl ester and acetonitrile. Stir until fully dissolved.

  • Add the 5% AlCl₃-methanol solution as the catalyst.

  • Cool the reaction mixture to 0°C.

  • Slowly add n-octylamine to the mixture while maintaining the temperature at 0°C.

  • After the addition is complete, maintain the reaction at 0°C for 20 hours. A faint yellow pulpous fluid will be obtained.

  • Separate the solid product from the reaction mother liquor by suction filtration.

  • The solid product can be washed with the solvent used in the reaction and then dried to obtain high-purity N,N'-di-n-octyl-3,3'-dithiodipropanamide.

  • The filtrate can be reused in subsequent batches by adding fresh reactants.

  • For catalyst recovery, a weak polar solvent is added to the filtrate at 0 to -5°C to crystallize the catalyst.

Method 2: Two-Step Synthesis via Mercaptopropanamide Intermediate[2]

This method involves the initial synthesis of N-octyl-3-mercaptopropanamide, which is then oxidized to the final disulfide product.

Step 1: Synthesis of N-octyl-3-mercaptopropanamide

Materials:

  • 3-mercaptopropionate

  • Aqueous n-octylamine solution

Procedure:

  • React 3-mercaptopropionate with an aqueous solution of n-octylamine.

  • The specific reaction conditions (temperature, time) are not detailed in the provided information but would typically involve stirring the two reactants, possibly with mild heating, until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC).

  • Isolate the N-octyl-3-mercaptopropanamide product.

Step 2: Oxidation to Propanamide, 3,3'-dithiobis[N-octyl-]

Materials:

  • N-octyl-3-mercaptopropanamide

  • Aqueous hydrogen peroxide (H₂O₂) solution

Procedure:

  • Dissolve or suspend the N-octyl-3-mercaptopropanamide in an aqueous medium.

  • Add an aqueous solution of hydrogen peroxide to the reaction mixture. The stoichiometry and concentration of H₂O₂ should be carefully controlled.

  • The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Stir the reaction until the oxidation is complete.

  • The final product, Propanamide, 3,3'-dithiobis[N-octyl-], can be isolated by filtration, washed with water, and dried.

Visualizations

One_Pot_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 3,3'-dithiodipropionic acid dimethyl ester P1 One-Pot Acylation R1->P1 R2 n-octylamine R2->P1 C1 Lewis Acid Catalyst (AlCl₃ in Methanol) C1->P1 C2 Solvent (e.g., Acetonitrile) C2->P1 C3 Temperature: 0°C C3->P1 C4 Time: 20 hours C4->P1 P2 Filtration P1->P2 P3 Product Washing & Drying P2->P3 Recycle Filtrate & Catalyst Recycling P2->Recycle FP Final Product: Propanamide, 3,3'-dithiobis[N-octyl-] P3->FP

Caption: Workflow for the one-pot synthesis of Propanamide, 3,3'-dithiobis[N-octyl-].

Two_Step_Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Oxidation R1_1 3-mercaptopropionate P1 Amidation Reaction R1_1->P1 R1_2 n-octylamine R1_2->P1 I1 Intermediate: N-octyl-3-mercaptopropanamide P1->I1 P2 Oxidation Reaction I1->P2 R2_1 Hydrogen Peroxide (H₂O₂) R2_1->P2 FP Final Product: Propanamide, 3,3'-dithiobis[N-octyl-] P2->FP

Caption: Workflow for the two-step synthesis of Propanamide, 3,3'-dithiobis[N-octyl-].

Potential Biological Interactions (Hypothetical)

Preliminary in vitro studies suggest that Propanamide, 3,3'-dithiobis[N-octyl-] may exhibit biological activity. Its high lipophilicity suggests it could readily partition into cellular membranes, potentially altering their physical properties such as fluidity and thickness. This could, in turn, affect the function of membrane-embedded proteins and signaling pathways. Furthermore, the disulfide bond could potentially undergo thiol-disulfide exchange with cysteine residues in enzymes, leading to inhibition. For instance, it has been suggested as a potential inhibitor of lactate dehydrogenase (LDH).

Biological_Interaction_Hypothesis cluster_compound Propanamide, 3,3'-dithiobis[N-octyl-] cluster_membrane Cell Membrane Interaction cluster_enzyme Enzyme Inhibition Compound Lipophilic N-octyl chains + Disulfide bond Membrane Partitions into Lipid Bilayer Compound->Membrane ThiolExchange Thiol-Disulfide Exchange Compound->ThiolExchange Alteration Alters Membrane Fluidity & Thickness Membrane->Alteration ProteinMod Modulates Membrane Protein Function Alteration->ProteinMod Enzyme Enzyme with Active Site Cysteine (e.g., LDH) Enzyme->ThiolExchange Inhibition Enzyme Inhibition ThiolExchange->Inhibition

Caption: Hypothetical mechanisms of biological interaction for Propanamide, 3,3'-dithiobis[N-octyl-].

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Propanamide, 3,3'-dithiobis[N-octyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A complete and verified Safety Data Sheet (SDS) for Propanamide, 3,3'-dithiobis[N-octyl- (CAS No. 33312-01-5) could not be located through publicly available sources. The following information is based on general chemical safety principles and data available for structurally related compounds. This is not a substitute for a substance-specific SDS, which should be obtained from the chemical supplier. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.

Summary of Available Chemical Information

While detailed safety protocols are not available, some physical and chemical properties of Propanamide, 3,3'-dithiobis[N-octyl- have been identified. This information can help in preliminary risk assessment.

PropertyValueSource
CAS Number 33312-01-5[1]
Molecular Formula C22H44N2O2S2[1]
Molecular Weight 432.73 g/mol [1]
Appearance White Solid[2]
Boiling Point 619.6 °C at 760 mmHg (Predicted)[1][2]
Flash Point 328.5 °C (Predicted)[1]
Density 1.002 - 1.003 g/cm³ (Predicted)[1][2]

General Personal Protective Equipment (PPE) Recommendations

The following are general PPE recommendations for handling solid chemicals of unknown toxicity in a research laboratory setting. A substance-specific risk assessment is required to determine the exact PPE needed.

Protection TypeRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles and/or a face shield.Protects against splashes, dust, and flying particles.
Skin Protection Nitrile gloves (or other chemically resistant gloves), a fully buttoned lab coat, and closed-toe shoes.Prevents skin contact with the chemical. The specific glove material should be chosen based on the solvent used to handle the compound.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.Minimizes inhalation of the chemical as a powder or aerosol.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct contact with the skin.

Standard Laboratory Handling Procedures

When handling Propanamide, 3,3'-dithiobis[N-octyl-, adhere to the following standard laboratory practices:

  • Work Area: Always handle solid chemicals in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize exposure.

  • Avoid Dust Formation: Handle the solid carefully to avoid generating dust. Use techniques such as weighing on a non-porous surface that can be easily decontaminated.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory.

  • Contamination: Avoid cross-contamination of personal items such as phones, pens, and laptops.

Disposal Plan

The disposal of Propanamide, 3,3'-dithiobis[N-octyl- and any contaminated materials must be done in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste, including unused chemical and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and appropriate waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Disposal Request: Contact your institution's EHS department to arrange for the proper disposal of the chemical waste. Do not pour chemical waste down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for safely handling a chemical like Propanamide, 3,3'-dithiobis[N-octyl- in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain SDS Obtain SDS Conduct Risk Assessment Conduct Risk Assessment Obtain SDS->Conduct Risk Assessment Select PPE Select PPE Conduct Risk Assessment->Select PPE Work in Fume Hood Work in Fume Hood Select PPE->Work in Fume Hood Weigh Chemical Weigh Chemical Work in Fume Hood->Weigh Chemical Perform Experiment Perform Experiment Weigh Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: A general workflow for the safe handling of laboratory chemicals. Caption: A general workflow for the safe handling of laboratory chemicals.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.